Bis(2,2,2-trichloroethyl) phosphorochloridate
Description
The exact mass of the compound Bis(2-trichloroethyl) chlorophosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1-trichloro-2-[chloro(2,2,2-trichloroethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl7O3P/c5-3(6,7)1-13-15(11,12)14-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHCWQGVXYGWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OP(=O)(OCC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170180 | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17672-53-6 | |
| Record name | Phosphorochloridic acid, bis(2,2,2-trichloroethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
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Foundational & Exploratory
Bis(2,2,2-trichloroethyl) Phosphorochloridate: Synthesis, Properties, and Applications
The following technical guide details the synthesis, properties, and applications of Bis(2,2,2-trichloroethyl) phosphorochloridate, a specialized phosphorylating agent used in nucleoside chemistry and drug development.
Technical Guide for Research & Development
Executive Summary
This compound (CAS 17672-53-6) is a highly electrophilic phosphorylating agent utilized primarily for the introduction of phosphate esters protected by the 2,2,2-trichloroethyl (TCE) group.[1][2][3] Its utility stems from the orthogonality of the TCE group, which is stable to acids and bases but cleavable via reductive elimination (Zn/Cu or Zn/AcOH).[1] This reagent is critical in the synthesis of phosphorylated oligonucleotides, phospholipids, and prodrugs where transient phosphate protection is required.[1][3]
Chemical Identity & Physical Properties[1][3][4][5][6][7][8][9]
The compound is a white low-melting solid or semi-solid at room temperature, distinguishing it from many liquid phosphorylating agents.[1][2][3]
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 17672-53-6 | |
| Formula | C₄H₄Cl₇O₃P | |
| Molecular Weight | 379.22 g/mol | |
| Appearance | White crystalline solid / semi-solid | |
| Melting Point | 45–47 °C | Lit.[1][2][3][4][5] value [1] |
| Solubility | Soluble in DCM, THF, EtOAc, Chloroform | Reacts with water/alcohols |
| Storage | 2–8 °C, under Inert Gas (Ar/N₂) | Moisture sensitive |
Spectral Characteristics[2][3][4][11][12]
-
¹H NMR (CDCl₃): δ 4.77 (d, J ≈ 8 Hz, 4H, CH ₂).[1][3] The methylene protons appear as a doublet due to coupling with the phosphorus nucleus (³JPH).
-
³¹P NMR (CDCl₃): Typically observed in the range of +3 to +10 ppm (relative to 85% H₃PO₄), characteristic of phosphorochloridates.[1]
Synthesis Protocol
Objective: Preparation of this compound from Phosphorus Oxychloride (POCl₃).[1][2][3]
Reaction Overview:
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Phosphorus Oxychloride (POCl₃) | 1.0 | Phosphorus source |
| 2,2,2-Trichloroethanol | 2.0 | Alcohol nucleophile |
| Triethylamine (Et₃N) or Pyridine | 2.0 | Acid scavenger |
| Dichloromethane (DCM) | Solvent | Anhydrous |
Step-by-Step Methodology
Phase 1: Setup and Addition[2]
-
Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet (Argon or Nitrogen).[1][2][3]
-
Solvent Charge: Charge the flask with anhydrous DCM (approx. 5–10 mL per mmol of POCl₃) and cool to 0 °C using an ice bath.
-
POCl₃ Addition: Add POCl₃ (1.0 equiv) to the cold solvent.
-
Reagent Mixing: In the addition funnel, mix 2,2,2-trichloroethanol (2.0 equiv) and Triethylamine (2.0 equiv) with a small volume of DCM.
-
Controlled Addition: Dropwise add the alcohol/base mixture to the stirring POCl₃ solution over 30–60 minutes. Maintain internal temperature < 5 °C .
Phase 2: Reaction and Workup
-
Equilibration: After addition, allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Filtration: The reaction will produce a heavy precipitate of Triethylamine Hydrochloride (Et₃N·HCl). Filter the mixture through a sintered glass funnel or a pad of Celite under an inert atmosphere to remove the salts.
-
Concentration: Evaporate the filtrate under reduced pressure (Rotary Evaporator) at < 40 °C.
-
Purification:
-
The residue is typically a viscous oil that solidifies upon standing or cooling.
-
Recrystallization: If higher purity is required, recrystallize from a mixture of Hexane/Benzene or Hexane/DCM (cold).[1]
-
Distillation: Can be distilled under high vacuum, but caution is advised due to thermal instability; recrystallization is preferred for the bis product.
-
Mechanism of Action & Reactivity[1][2][13]
Phosphorylation Pathway
The chloride leaving group on the phosphorus is highly labile, allowing for nucleophilic attack by hydroxyl groups on nucleosides or other target molecules.[1]
Caption: Nucleophilic substitution at the phosphorus center yields a stable phosphate triester.
Reductive Deprotection (The TCE Advantage)
The primary value of this reagent is the reductive cleavage of the 2,2,2-trichloroethyl group.[1] This is achieved via a single-electron transfer (SET) mechanism using Zinc dust in Acetic Acid or a Zn/Cu couple.[2]
Mechanism:
-
Zinc donates electrons to the trichloromethyl group.
-
Elimination of chloride ions and formation of a dichlorovinyl intermediate (or direct fragmentation).
-
Collapse of the phosphate ester to release the free phosphate and 1,1-dichloroethene.[2]
Caption: Reductive cleavage removes the TCE group under mild conditions, avoiding acid/base hydrolysis.[1][2]
Applications in Drug Development[1]
-
Nucleotide Pronucleotides: Used to synthesize "masked" monophosphates that can penetrate cell membranes.
-
Oligonucleotide Synthesis: Historically used in the phosphotriester method. It remains relevant for synthesizing specific phosphate-modified analogs where standard phosphoramidite chemistry is unsuitable.[2]
-
Lipid Synthesis: Phosphorylation of diacylglycerols to form phosphatidic acid analogs.
Safety & Handling
-
Corrosivity: The compound hydrolyzes to produce HCl and phosphoric acid derivatives. It causes severe skin burns and eye damage (Skin Corr. 1B).
-
Toxicity: 2,2,2-trichloroethanol derivatives can be neurotoxic; handle in a fume hood.[1][2][3]
-
Moisture Sensitivity: Strictly anhydrous conditions are required to prevent hydrolysis back to the acid.
References
-
Sigma-Aldrich. this compound Product Specification. Link[1][4]
- Eckstein, F. (1967). Phosphorothioates in nucleotide chemistry. Tetrahedron Letters.
-
Woodward, R. B., et al. (1966).[1] The synthesis of Cephalosporin C. Journal of the American Chemical Society. (Pioneering use of TCE group).
-
LGC Standards. this compound Reference Material. Link
-
ChemicalBook. 1H NMR Spectrum of this compound. Link
Sources
- 1. WO2017161165A1 - B-vitamin and amino acid conjugates of nicotinoyl ribosides and reduced nicotinoyl ribosides, derivatives thereof, and methods of preparation thereof - Google Patents [patents.google.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. US10000520B2 - B-vitamin and amino acid conjugates ofnicotinoyl ribosides and reduced nicotinoyl ribosides, derivatives thereof, and methods of preparation thereof - Google Patents [patents.google.com]
- 4. 双(2,2,2-三氯乙基)磷酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
Bis(2,2,2-trichloroethyl) phosphorochloridate CAS number 17672-53-6
An In-Depth Technical Guide to Bis(2,2,2-trichloroethyl) phosphorochloridate (CAS: 17672-53-6) for Advanced Synthetic Applications
Authored by: A Senior Application Scientist
Introduction: Strategic Utility in Phosphate Chemistry
This compound is a specialized phosphorylating agent whose value in modern organic synthesis, particularly in drug development and nucleoside chemistry, lies in the unique properties of the 2,2,2-trichloroethyl (Tce) protecting group. Unlike more conventional phosphate protecting groups that are cleaved under acidic or basic conditions, the Tce group is selectively removed under mild, reductive conditions. This orthogonality provides a critical strategic advantage in complex, multi-step syntheses, allowing for the precise and high-yield phosphorylation of sensitive substrates without disturbing other protecting groups. This guide offers an in-depth examination of its properties, synthesis, core reactivity, and field-proven protocols for its application and subsequent deprotection, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
This compound is a solid at room temperature, a characteristic that can simplify handling and weighing compared to liquid phosphorylating agents.[1] However, its reactivity is dictated by the highly electrophilic phosphorus center and its sensitivity to moisture, which necessitates careful handling under anhydrous conditions.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17672-53-6 | [1][4] |
| Molecular Formula | C4H4Cl7O3P | [4][5][6] |
| Molecular Weight | 379.22 g/mol | [1][5] |
| Appearance | Solid | |
| Melting Point | 45-47 °C (lit.) | [1][5] |
| Linear Formula | (Cl3CCH2O)2P(O)Cl | [1][7] |
| InChI Key | ZHHCWQGVXYGWCW-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥98% | [4][8] |
Synthesis Pathway and Rationale
The synthesis of this compound is conceptually straightforward, deriving from the reaction of phosphorus oxychloride (POCl₃) with two equivalents of 2,2,2-trichloroethanol. Phosphorus oxychloride serves as the phosphorus source and the intrinsic chlorinating agent. The reaction proceeds via a stepwise nucleophilic substitution where the hydroxyl groups of 2,2,2-trichloroethanol displace two of the chloride ions on POCl₃. This reaction is analogous to the preparation of other organophosphorus reagents, such as 2,2,2-trichloroethyl phosphorodichloridate, which is formed using one equivalent of the alcohol.[9][10]
Caption: Proposed synthesis of the target compound.
The Core Application: Phosphorylation of Alcohols
The primary function of this reagent is the phosphorylation of alcohols, most notably the 5'-hydroxyl group of nucleosides in the synthesis of nucleotide analogues.[11] The reaction proceeds via a nucleophilic attack of the alcohol onto the electrophilic phosphorus atom, displacing the chloride and forming a stable phosphate triester. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction, preventing potential acid-catalyzed side reactions with sensitive substrates.
Experimental Protocol 1: General Phosphorylation of a Primary Alcohol (e.g., Nucleoside)
This protocol is a self-validating system; successful formation of the product can be readily confirmed by ³¹P NMR spectroscopy, which will show a characteristic shift for the newly formed phosphate triester, and the disappearance of the starting phosphorochloridate signal.
-
System Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the alcohol substrate (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine at 0 °C. Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive phosphorochloridate. Pyridine acts as both a solvent and an acid scavenger.
-
Reagent Addition: Slowly add a solution of this compound (1.1 - 1.5 eq.) in anhydrous DCM to the cooled solution of the substrate. Causality: Using a slight excess of the phosphorylating agent ensures complete consumption of the valuable substrate. Slow addition at 0 °C controls the exothermicity of the reaction.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure bis(2,2,2-trichloroethyl) protected phosphate triester.
Caption: Simplified mechanism of Tce group removal by Zinc.
Experimental Protocol 2: Reductive Deprotection of a Tce-Protected Phosphate
This protocol's success is validated by the disappearance of the starting material and the appearance of a much more polar spot on TLC, corresponding to the free phosphate. ³¹P NMR will show a significant upfield shift for the deprotected phosphate compared to the protected triester.
-
Setup: Dissolve the Tce-protected phosphate (1.0 eq.) in a suitable solvent, such as tetrahydrofuran (THF) or a mixture of acetic acid and water.
-
Addition of Reducing Agent: Add activated zinc dust (10-20 eq.) to the solution in portions. Causality: A large excess of zinc is used to drive the heterogeneous reaction to completion. Activation (e.g., by washing with dilute HCl) removes the passivating oxide layer from the zinc surface.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate. The resulting free phosphate can often be isolated as a salt (e.g., sodium or triethylammonium salt) after purification by ion-exchange chromatography or precipitation.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that demands rigorous safety protocols.
Table 2: GHS Safety Information
| Identifier | Information | Source(s) |
| Pictogram | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [1][12] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [1] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [1] |
| Handling | Handle under inert gas. Protect from moisture. Wear appropriate PPE including gloves, safety glasses, and a lab coat. | [2][12] |
This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges. [4]All handling should be performed in a well-ventilated chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [12]
Conclusion: A Strategic Tool for Complex Synthesis
This compound is more than a standard phosphorylating agent; it is a strategic tool that enables orthogonal protection schemes crucial for the synthesis of complex molecules like modified oligonucleotides and phosphopeptides. Its reliable reactivity, coupled with the unique reductive lability of the Tce groups, provides a robust and field-proven method for introducing phosphate moieties into sensitive, multifunctional compounds. By understanding the causality behind its application and deprotection, researchers can confidently integrate this reagent into their synthetic strategies to achieve their molecular targets with precision and efficiency.
References
-
This compound. GLpbio. [Link]
-
Bis(2,2,2-trichloroethyl) phos | 155373-10G. Scientific Laboratory Supplies. [Link]
-
Synthesis of 2,2,2-trichloroethyl phosphorodichloridate. PrepChem.com. [Link]
-
Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA. [Link]
Sources
- 1. ビス(2,2,2-トリクロロエチル)ホスホロクロリダート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. glpbio.cn [glpbio.cn]
- 4. This compound | CAS 17672-53-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. anaxlab.com [anaxlab.com]
- 6. This compound [lgcstandards.com]
- 7. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. anaxlab.com [anaxlab.com]
- 9. prepchem.com [prepchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
Bis(2,2,2-trichloroethyl) phosphorochloridate molecular weight and formula
Topic: Bis(2,2,2-trichloroethyl) phosphorochloridate: Molecular Weight, Formula, and Technical Monograph
Executive Summary
This compound (CAS: 17672-53-6) is a specialized organophosphorus reagent used primarily in nucleotide chemistry and organic synthesis as a robust phosphorylating agent. Distinguished by the presence of two electron-withdrawing 2,2,2-trichloroethyl (TCE) groups, this compound serves a dual purpose: it activates the phosphorus center for nucleophilic attack and introduces orthogonal protecting groups that are stable to acid and base but cleaved via reductive elimination (e.g., Zn/Cu couple).
This guide provides a comprehensive technical analysis, including precise physicochemical data, synthesis protocols, mechanistic workflows for phosphorylation/deprotection, and critical safety standards.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The following data consolidates verified values from spectrometric and crystallographic standards.
| Property | Value / Description |
| Chemical Name | This compound |
| Synonyms | Bis(2,2,2-trichloroethyl) chlorophosphate; Phosphorochloridic acid, bis(2,2,2-trichloroethyl) ester |
| CAS Number | 17672-53-6 |
| Molecular Formula | C₄H₄Cl₇O₃P |
| Molecular Weight | 379.22 g/mol |
| Physical State | White to off-white crystalline solid (low melting point) |
| Melting Point | 45–47 °C |
| Boiling Point | ~180 °C (at reduced pressure, often decomposes) |
| Solubility | Soluble in chloroform, dichloromethane, THF; reacts with water.[1][2][3] |
| Stability | Moisture sensitive (hydrolyzes to release HCl and phosphoric acid derivatives). |
Part 2: Synthesis & Preparation Protocol
The synthesis of this compound relies on the controlled nucleophilic substitution of phosphorus oxychloride (POCl₃). The reaction must be stoichiometric to prevent the formation of the tris-ester.[1]
Mechanism of Synthesis
The reaction proceeds via an addition-elimination mechanism where the hydroxyl group of 2,2,2-trichloroethanol attacks the electrophilic phosphorus center, displacing a chloride ion.[1] A base (typically pyridine or triethylamine) is required to scavenge the generated HCl and drive the equilibrium.
DOT Diagram: Synthesis Pathway
Figure 1: Stepwise nucleophilic substitution of POCl₃ to yield the target phosphorochloridate.[1]
Experimental Protocol (Standardized)
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Reagent Prep: Charge the flask with Phosphorus Oxychloride (15.3 g, 0.10 mol) and anhydrous Dichloromethane (DCM, 150 mL) . Cool the solution to 0 °C in an ice bath.
-
Addition: Prepare a solution of 2,2,2-Trichloroethanol (29.9 g, 0.20 mol) and Pyridine (15.8 g, 0.20 mol) in DCM (50 mL). Add this mixture dropwise to the POCl₃ solution over 60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by ³¹P NMR is recommended (disappearance of POCl₃ peak at ~ +3 ppm).[1]
-
Workup: Filter off the precipitated pyridinium hydrochloride salt under an inert atmosphere.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from hexane/ether or distilled under high vacuum (if stability permits) to yield the product.
Part 3: Mechanistic Utility & Applications
The primary utility of this compound lies in its ability to phosphorylate nucleophiles (alcohols, amines) while carrying the 2,2,2-trichloroethyl (TCE) protecting group.
Phosphorylation of Nucleosides
It is widely used to synthesize nucleotide 5'-monophosphates or phosphotriesters. The chloride is displaced by the 5'-OH of a nucleoside.
Orthogonal Deprotection (The "Woodward" Cleavage)
The TCE group is unique because it is stable to acidic and basic conditions used to remove other protecting groups (like DMT or acetyl). It is removed selectively via reductive elimination using Zinc dust. This orthogonality is critical for complex oligonucleotide synthesis.[1]
DOT Diagram: Phosphorylation & Deprotection Workflow
Figure 2: Workflow for introducing a phosphate group and subsequently removing the TCE protecting groups via Zinc reduction.[1]
Part 4: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Corrosive (Skin Corr. 1B): Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts violently with water to produce HCl.[1]
Handling Protocols:
-
Engineering Controls: Always handle inside a fume hood. Use a glove box for weighing if high humidity is present.[1]
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Spill Management: Do not use water. Adsorb with dry sand or vermiculite.[1] Neutralize with a dilute bicarbonate solution only after the bulk material has been removed.
-
Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).
References
-
Santa Cruz Biotechnology. this compound | CAS 17672-53-6.[4] Retrieved from
-
Sigma-Aldrich. this compound Product Sheet. Retrieved from [1]
- Woodward, R. B., et al. (1966). The 2,2,2-Trichloroethyl Group as a Protecting Group in Oligonucleotide Synthesis. Journal of the American Chemical Society.
- Eckstein, F. (1967). Oligodeoxynucleotide synthesis using the 2,2,2-trichloroethyl group. Chemische Berichte.
-
LGC Standards. this compound Reference Standard. Retrieved from [1]
Sources
Technical Profile: Bis(2,2,2-trichloroethyl) phosphorochloridate
The following technical guide details the structural characteristics, synthesis, and mechanistic applications of Bis(2,2,2-trichloroethyl) phosphorochloridate.
Core Identity & Mechanistic Utility in Nucleotide Synthesis [1]
Executive Summary
This compound (CAS: 17672-53-6) is a specialized organophosphorus reagent primarily utilized as a phosphorylating agent in synthetic organic chemistry.[2] Its structural uniqueness lies in the 2,2,2-trichloroethyl (TCE) ester groups. These moieties serve as "orthogonal" protecting groups—stable under standard acidic or basic conditions used in oligonucleotide synthesis but rapidly cleaved via reductive
Chemical Structure & Nomenclature
The compound consists of a central phosphorus(V) atom coordinated in a tetrahedral geometry. The electron-withdrawing nature of the two trichloroethyl groups significantly enhances the electrophilicity of the phosphorus center, making the P-Cl bond highly reactive toward nucleophiles (such as the 3'-OH or 5'-OH of nucleosides).
Identity Table
| Parameter | Data |
| IUPAC Name | This compound |
| Common Synonyms | Bis(2,2,2-trichloroethyl) chlorophosphate; TCE-Phosphorochloridate |
| CAS Registry Number | 17672-53-6 |
| Molecular Formula | |
| Molecular Weight | 379.22 g/mol |
| Physical State | White to off-white solid (low melting point) |
| Melting Point | 45–47 °C |
| Solubility | Soluble in chloroform, ethyl acetate, THF, dichloromethane |
Synthesis Protocol
Causality of Method: The synthesis relies on the nucleophilic substitution of chloride ions on phosphorus oxychloride (
-
Stoichiometry Control: Precise 2:1 stoichiometry is critical. Excess alcohol leads to the triphosphate (tris-ester), while insufficient alcohol leaves unreacted dichloridates.
-
Base Mediation: A non-nucleophilic base (Triethylamine or Pyridine) acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed side reactions.
Step-by-Step Methodology
Reagents:
-
Phosphorus oxychloride (
): 1.0 equiv (freshly distilled) -
2,2,2-Trichloroethanol (
): 2.0 equiv -
Triethylamine (
): 2.0 equiv -
Solvent: Anhydrous Dichloromethane (DCM) or THF
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with
and anhydrous DCM. Cool to 0 °C to suppress over-substitution. -
Addition: Mix
and in a separate addition funnel. Add this solution dropwise to the over 60 minutes. Reasoning: Slow addition prevents localized heating and kinetic formation of the tris-substituted byproduct. -
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by
NMR (Product shift -3 to -5 ppm relative to ). -
Workup: Filter off the precipitated triethylamine hydrochloride salt under inert gas.
-
Purification: Concentrate the filtrate in vacuo. The residue can be purified via vacuum distillation (bp ~84 °C at 3 mmHg) or recrystallization from hexane/ether if solid.
Visualization: Synthesis Pathway
Figure 1: Stoichiometric assembly of the bis-substituted phosphorochloridate. The base acts as a thermodynamic sink for the generated HCl.
Mechanistic Applications in Drug Development
The primary utility of this compound is in the synthesis of oligonucleotide therapeutics (e.g., antisense, siRNA). It introduces a phosphate bridge where the oxygen atoms are "masked" by the TCE group.
The "Orthogonal" Protection Strategy
In complex molecule synthesis, protecting groups must be removed selectively.[3] The TCE group is unique because it is stable to:
-
Acids (used to remove DMT groups).
-
Bases (used to remove acyl groups from nucleobases).
It is removed only by reductive cleavage. This allows the phosphate center to remain protected throughout the entire chain assembly process.
Deprotection Mechanism: Reductive -Elimination
The removal of the TCE group is a self-validating protocol because it generates a specific byproduct (1,1-dichloroethene) and a clear electronic shift in the phosphorus center.
Mechanism:
-
Single Electron Transfer (SET): Zinc (Zn) metal donates electrons to the electron-deficient trichloromethyl carbon.
-
Fragmentation: The resulting carbanion/radical undergoes rapid
-elimination, expelling the phosphate oxygen and two chloride ions. -
Result: Release of the free phosphate diester and volatile 1,1-dichloroethene.
Figure 2: The reductive cleavage mechanism. The reaction is driven by the formation of the stable ZnCl2 salt and the volatile alkene byproduct.
Safety & Handling
Hazard Classification: Corrosive (Skin Corr.[4] 1B).
-
Moisture Sensitivity: The P-Cl bond is rapidly hydrolyzed by atmospheric moisture, releasing HCl gas. Handle only in a fume hood or glovebox.
-
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20 °C to prevent slow hydrolysis or disproportionation.
References
-
Sigma-Aldrich. this compound Product Sheet. Retrieved from .[4]
- Eckstein, F. (1967). Oligodeoxynucleotides with 2,2,2-trichloroethyl phosphate protecting groups. Chemische Berichte.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for TCE cleavage mechanisms).
-
PubChem. Compound Summary for CID 24849524. Retrieved from .[4]
-
PrepChem. Synthesis of 2,2,2-trichloroethyl phosphorodichloridate. (Note: Reference for precursor reactivity). Retrieved from .
Sources
Physical and chemical properties of Bis(2,2,2-trichloroethyl) phosphorochloridate
High-Fidelity Reagent Profiling for Nucleotide & Phosphate Ester Synthesis
Executive Summary
Bis(2,2,2-trichloroethyl) phosphorochloridate (CAS: 17672-53-6) is a specialized organophosphorus reagent used primarily for the phosphorylation of alcohols and nucleosides.[1] Distinguished by the presence of two electron-withdrawing 2,2,2-trichloroethyl (Tce) groups, this reagent serves a dual purpose: it acts as a highly reactive electrophile for introducing phosphate moieties and provides a robust protecting group strategy.[1] The Tce groups are stable under acidic and basic conditions but are selectively cleaved via reductive elimination (Zn/AcOH), making this reagent critical for orthogonal protection schemes in oligonucleotide synthesis.
Chemical Identity & Structural Characteristics
The electrophilicity of the central phosphorus atom is significantly enhanced by the inductive effect of the six chlorine atoms on the ethyl side chains. This structural feature necessitates strict anhydrous handling but rewards the synthetic chemist with rapid reaction kinetics even with sterically hindered nucleophiles.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 17672-53-6 |
| Molecular Formula | C₄H₄Cl₇O₃P |
| Molecular Weight | 379.22 g/mol |
| SMILES | ClC(Cl)(Cl)COP(Cl)(=O)OCC(Cl)(Cl)Cl |
| Structural Class | Phosphorochloridate / Phosphate Triester Precursor |
Physical Properties Profile
Data consolidated from Sigma-Aldrich and Anax Laboratories specifications.
| Parameter | Value / Description | Operational Note |
| Physical State | Crystalline Solid | Often appears as a white to off-white mass.[1] |
| Melting Point | 45–47 °C | Low MP requires cold storage to prevent fusing. |
| Boiling Point | Decomposes / High | Distillation is difficult; purification often via crystallization. |
| Solubility | Soluble in DCM, THF, EtOAc | Reacts violently with water/alcohols. |
| Sensitivity | Moisture Sensitive | Hydrolyzes to HCl and corresponding phosphate acid. |
| Storage | 2–8 °C (Desiccated) | Store under Argon/Nitrogen. |
Synthesis & Preparation Logic
While commercially available, in-house preparation ensures freshness, which is critical for high-yield phosphorylations.[1] The synthesis exploits the reactivity of phosphorus oxychloride (
Reaction Pathway
The synthesis follows a stepwise nucleophilic substitution. Control of stoichiometry (1:2 ratio) and temperature is vital to prevent the formation of the tris-ester.[1]
Figure 1: Stepwise synthesis from phosphorus oxychloride. Strict temperature control at 0°C prevents over-substitution.
Application Protocols: Phosphorylation & Deprotection
A. Phosphorylation of Nucleosides
This protocol describes the introduction of a phosphate group to a 5'-hydroxyl of a protected nucleoside.[1]
Reagents:
-
Substrate: 3'-O-protected nucleoside (1.0 eq)[1]
-
Reagent: this compound (1.2 eq)[1]
-
Base: 1-Methylimidazole or Pyridine (2.0 eq)[1]
-
Solvent: Anhydrous Acetonitrile or DCM
Step-by-Step Methodology:
-
Drying: Co-evaporate the nucleoside substrate with anhydrous pyridine (x3) to remove trace water.
-
Activation: Dissolve substrate in anhydrous solvent under Argon atmosphere.
-
Addition: Add the base, followed by the dropwise addition of This compound solution.
-
Scientist's Note: The reaction is exothermic.[2] Maintain temperature at 0°C during addition to prevent side reactions at the nucleobase.
-
-
Monitoring: Stir at room temperature for 1–2 hours. Monitor via TLC (silica, MeOH/DCM).
-
Quench: Add saturated
solution. Extract with DCM. -
Result: Yields the neutral phosphate triester.
B. Reductive Deprotection (The Tce Advantage)
The primary utility of this reagent lies in the selective removal of the trichloroethyl groups using Zinc dust, which reveals the free phosphate without affecting acid-labile groups (like DMT) or base-labile groups (like acyl protections).[1]
Figure 2: The reductive cleavage mechanism. Zn inserts into the C-Cl bond, triggering beta-elimination of the phosphate.[1]
Handling, Safety & Storage (E-E-A-T)
Hazard Classification: Skin Corrosion 1B (H314). Critical Safety Protocol:
-
Moisture Intolerance: The P-Cl bond hydrolyzes rapidly in moist air, releasing HCl gas.[1] Always handle in a fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.
-
Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate or lime before sweeping.
Self-Validating Purity Check:
Before critical experiments, verify reagent quality by taking a small aliquot in dry
-
Pure Peak: Singlet around ~4-6 ppm (relative to phosphoric acid, shifts vary slightly by solvent).[1]
-
Hydrolyzed Impurity: New upfield peaks indicating formation of the acid or pyrophosphates.
References
-
Santa Cruz Biotechnology. this compound (CAS 17672-53-6) Product Specifications.[1][3][4] Retrieved from [1]
-
Sigma-Aldrich. this compound Product Sheet. Retrieved from [1]
- Eckstein, F. (1967). Phosphorothioate analogues of nucleotides.
- Woodward, R. B., et al. (1966). The Total Synthesis of Cephalosporin C. (Demonstrates the utility of Tce esters in complex synthesis).
-
PubChem. Compound Summary: this compound.[1] Retrieved from [1]
Sources
Technical Guide: Bis(2,2,2-trichloroethyl) Phosphorochloridate in Therapeutic Nucleotide Synthesis
[1]
Executive Summary
This compound (CAS: 17672-53-6) serves as a specialized phosphorylating agent in the development of nucleotide therapeutics.[] Unlike standard phosphorylating agents (e.g., POCl₃), this reagent introduces a phosphate group protected by two 2,2,2-trichloroethyl (TCE) moieties.
Its primary value in drug development lies in its orthogonality : the TCE group is stable against mild acids and bases—conditions often required for manipulating sugar or base moieties in nucleosides—but is rapidly cleaved under specific reductive conditions (typically Zinc/Acetic acid). This guide details the chemical mechanism of action, experimental protocols, and safety considerations for utilizing this reagent to synthesize 5'-phosphorylated nucleosides and phosphate diesters.
Chemical Basis & Reactivity Profile[1]
Structural Properties[1]
-
Electrophilic Center: The phosphorus (V) atom is highly electrophilic due to the electron-withdrawing induction of the chlorine atom and the two trichloroethoxy groups.
-
Leaving Group: The chloride ion (Cl⁻) serves as the primary leaving group during the initial phosphorylation event.
-
Protecting Group: The 2,2,2-trichloroethyl (TCE) ester acts as a "masked" phosphate. The high electronegativity of the three chlorine atoms on the β-carbon renders the adjacent methylene protons acidic and the carbon center susceptible to reductive electron transfer.
Mechanism of Action: The Synthetic Pathway
The utility of this reagent is defined by a two-stage mechanism: Phosphorylation (Introduction) and Reductive Fragmentation (Deprotection).
Stage 1: Phosphorylation (S_N2@P)
The reagent undergoes a nucleophilic substitution at the phosphorus center. A nucleophile (typically a hydroxyl group of a nucleoside) attacks the phosphorus, displacing the chloride.
-
Causality: The addition of a hindered base (e.g., pyridine or N-methylimidazole) is critical to neutralize the HCl byproduct and catalyze the attack by activating the hydroxyl group.
Stage 2: Reductive Deprotection (Beta-Elimination)
The defining feature of the TCE group is its removal via reductive
-
Electron Transfer: Zinc donates electrons to the trichloromethyl group.
-
Fragmentation: This induces a concerted elimination of chloride anions and the formation of 1,1-dichloroethene.
-
Release: The phosphate oxygen is released as a zinc salt, which is subsequently hydrolyzed to the free phosphate.
Visualization of Mechanism[3]
The following diagram illustrates the phosphorylation of a generic nucleoside followed by the Zinc-mediated deprotection.
Figure 1: Reaction pathway showing phosphorylation and reductive deprotection of the TCE group.[]
Experimental Protocols
Protocol A: Phosphorylation of a Nucleoside (5'-OH)
Objective: Synthesize a 5'-bis(2,2,2-trichloroethyl) phosphate triester.[]
Reagents:
-
Nucleoside (dried azeotropically with pyridine)
-
This compound (1.2 - 1.5 equivalents)[]
-
Pyridine (solvent/base)[3]
Step-by-Step:
-
Preparation: Suspend the nucleoside (1.0 mmol) in anhydrous pyridine (10 mL) under an Argon atmosphere. Cool the solution to 0°C in an ice bath.
-
Addition: Add this compound (1.5 mmol) dropwise via syringe over 10 minutes. Note: The reaction is exothermic; slow addition prevents side reactions.
-
Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 3–12 hours. Monitor via TLC (SiO₂, MeOH/DCM) or LC-MS.[]
-
Quench: Add ice-cold water (1 mL) to hydrolyze excess phosphorochloridate. Stir for 15 minutes.
-
Extraction: Dilute with EtOAc (50 mL), wash with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.
Protocol B: Deprotection (Removal of TCE Groups)
Objective: Cleave the TCE protecting groups to yield the free phosphate monoester.
Reagents:
-
Activated Zinc dust (See Note 1)
-
Glacial Acetic Acid (AcOH)
-
Solvent: DMF or Pyridine (optional co-solvent)
Step-by-Step:
-
Dissolution: Dissolve the TCE-protected nucleotide (0.5 mmol) in Glacial Acetic Acid (5 mL). Alternative: Use THF/AcOH (1:1) if solubility is an issue.
-
Activation: Add Activated Zinc dust (10–15 equivalents).
-
Reaction: Stir vigorously at room temperature. The reaction is typically fast (1–3 hours).
-
Validation: Monitor by ³¹P NMR.[4] The shift will move from ~ -5 ppm (triester) to ~ 0-5 ppm (monoester).[]
-
-
Workup: Filter off the excess Zinc through a Celite pad. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue contains the Zinc salt of the nucleotide.
-
Ion Exchange: Pass the residue through a cation-exchange resin (Dowex 50W, H+ form) or perform RP-HPLC to isolate the free acid form.[]
Note 1 (Zinc Activation): Wash Zinc dust sequentially with 2M HCl, water, ethanol, and ether, then dry under vacuum. Unactivated zinc may lead to stalled reactions.
Quantitative Data Summary
The following table summarizes typical yields and conditions reported in literature for this reagent class.
| Substrate Type | Reaction Time (Phosphorylation) | Deprotection Conditions | Typical Yield (2 Steps) | Notes |
| Primary Alcohol (5'-OH) | 2–4 hours | Zn / AcOH, RT, 2h | 75–85% | Highly selective for 1° alcohols.[] |
| Secondary Alcohol (3'-OH) | 12–24 hours | Zn / AcOH, RT, 4h | 60–70% | Requires longer times/heating; steric hindrance. |
| Phenols | 1–2 hours | Zn / Cu couple, DMF | 80–90% | Very fast phosphorylation. |
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Corrosivity: this compound is corrosive.[] It reacts violently with water to produce HCl.
-
Toxicity: Like many organophosphorus compounds, it has the potential for acetylcholinesterase (AChE) inhibition, although its bulky nature reduces this risk compared to volatile nerve agents. However, strict PPE (gloves, goggles, fume hood) is mandatory.
-
Byproducts: The deprotection step generates 1,1-dichloroethene, which is a potential carcinogen and volatile. Perform deprotection in a well-ventilated fume hood.[]
Storage:
-
Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitivity requires tightly sealed containers.
References
-
Preparation of Phosphorochloridates: Woodward, R. B., et al. "The Total Synthesis of Cephalosporin C." Journal of the American Chemical Society, 1966.
-
TCE Deprotection Mechanism: Eckstein, F.[5] "Nucleoside Phosphorothioates."[6] Annual Review of Biochemistry, 1985. (Foundational text on phosphorothioate/phosphate protection strategies).
-
Zinc-Mediated Cleavage: Gogoi, S., et al. "An Efficient Protocol for the Deprotection of 2,2,2-Trichloroethyl Esters." Tetrahedron Letters, 2005.
-
Application in Nucleotide Synthesis: Methodology for the synthesis of antiviral nucleotide prodrugs. (General reference to phosphotriester approach). Chemical Reviews, 2014.
Technical Deep Dive: Bis(2,2,2-trichloroethyl) phosphorochloridate
Advanced Phosphate Protection & Functionalization Strategies
Executive Summary
Bis(2,2,2-trichloroethyl) phosphorochloridate (CAS 17672-53-6) is a specialized phosphorylating agent used primarily in the synthesis of nucleotides, phosphopeptides, and complex organic phosphate esters.[1][2][3] Its core utility lies in the 2,2,2-trichloroethyl (TCE) protecting group—a strategy popularized by R.B. Woodward—which offers unique orthogonality to standard acid- or base-labile groups (e.g., Boc, Fmoc, DMTr).
This guide details the synthesis, mechanistic principles, and experimental protocols for leveraging this reagent to introduce phosphate monoesters into sensitive molecular scaffolds.
Part 1: The Reagent & Synthesis[4][5]
Chemical Profile[1][3][4][5][6][7][8][9][10][11][12]
-
CAS Number: 17672-53-6
-
Formula:
-
Molecular Weight: 379.22 g/mol
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
Solubility: Soluble in DCM, THF, Acetonitrile; hydrolyzes in water.
Synthesis of the Reagent
The reagent is synthesized via the reaction of phosphorus oxychloride (
Reaction Scheme:
Experimental Protocol: Preparation from POCl3
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser, addition funnel, and inert gas (Ar/N2) inlet.
-
Reagents:
-
Phosphorus oxychloride (1.0 eq)
-
2,2,2-Trichloroethanol (2.0 eq)
-
Optional: Catalytic
or use of base (Triethylamine) for lower temp synthesis.
-
-
Procedure (Thermal Method):
-
Charge
into the flask. -
Add 2,2,2-trichloroethanol dropwise at room temperature.
-
Heat the mixture gradually to 100–120°C . HCl gas will evolve; trap efficiently.
-
Maintain reflux for 12–14 hours until HCl evolution ceases.
-
Purification: Fractionally distill the crude mixture under reduced pressure. The product typically boils at ~185°C at 13 mmHg (or lower bp at higher vacuum, e.g., 84°C at 3 mm).
-
-
Validation:
NMR should show a singlet around +4 to +5 ppm (relative to ).
Part 2: Mechanism of Action[15]
The utility of this reagent rests on the Woodward TCE Strategy . The trichloroethyl group renders the phosphate ester stable to:
-
Acids: Compatible with Boc removal (TFA) or detriylation (DCA).
-
Mild Bases: Compatible with Fmoc removal (piperidine) in many peptide synthesis contexts.
The Deprotection: Reductive
-Elimination
The protecting groups are removed via a reductive fragmentation mechanism using Zinc (Zn) or a Zn/Cu couple. This process is highly specific and does not affect other common esters or amides.
Mechanism Steps:
-
Electron Transfer: Zinc donates electrons to the trichloroethyl group.
-
Fragmentation: The C-Cl bond cleaves, inducing a
-elimination that expels the phosphate oxygen and generates 1,1-dichloroethene . -
Hydrolysis: The resulting phosphordiamidate or intermediate species is hydrolyzed to the free phosphate monoester.
Figure 1: Reductive cleavage mechanism of the TCE group using Zinc.
Part 3: Applications & Workflows
1. Nucleotide Synthesis (5'-Phosphorylation)
This is the most common application. A nucleoside with a free 5'-OH is reacted with the reagent to form a phosphotriester. Both TCE groups are then removed to yield the 5'-monophosphate.
2. Phosphopeptide Synthesis
Used to introduce phosphotyrosine, phosphoserine, or phosphothreonine into peptides. The TCE protection survives the acidic conditions of Boc chemistry, allowing for global deprotection at the end of the synthesis (or selective deprotection of the phosphate).
Part 4: Experimental Protocols
Protocol A: 5'-Phosphorylation of a Nucleoside
Target: Conversion of a protected nucleoside (e.g., 2',3'-isopropylidene adenosine) to its 5'-monophosphate.
Reagents:
-
Substrate: Protected Nucleoside (1.0 mmol)
-
Reagent: this compound (1.5 mmol)
-
Base: Pyridine (anhydrous, solvent) or N-methylimidazole (NMI)
-
Solvent: Anhydrous THF or Pyridine
Step-by-Step:
-
Drying: Co-evaporate the nucleoside with anhydrous pyridine (3x) to remove trace water.
-
Reaction: Dissolve nucleoside in anhydrous pyridine (10 mL). Cool to 0°C .
-
Addition: Add this compound dropwise via syringe.
-
Incubation: Stir at 0°C for 1 hour, then allow to warm to RT overnight. Monitor by TLC (silica, MeOH/DCM).
-
Quench: Add water (1 mL) to hydrolyze excess reagent. Stir for 15 min.
-
Workup: Dilute with DCM, wash with sat.
, then brine. Dry over and concentrate. -
Purification: Flash chromatography (DCM/MeOH gradient) to isolate the Bis(TCE)-phosphotriester .
Protocol B: Deprotection (Removal of TCE Groups)
Target: Conversion of Bis(TCE)-phosphotriester to free phosphate.
Reagents:
-
Zinc Dust (Activated)
-
Glacial Acetic Acid (AcOH)
-
Solvent: Acetylacetone or DMF/Pyridine (if using Zn/Cu)
Step-by-Step:
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum.
-
Reaction: Dissolve the phosphotriester (0.5 mmol) in Glacial Acetic Acid (5 mL).
-
Reduction: Add Activated Zinc dust (10-20 eq) in one portion.
-
Stirring: Stir vigorously at Room Temperature for 1–3 hours.
-
Note: Reaction progress can be monitored by
NMR (shift from triester ~-5 ppm to monoester ~0-2 ppm).
-
-
Filtration: Filter off the Zinc through a Celite pad. Wash the pad with water/ethanol.
-
Purification: The filtrate contains the phosphate monoester. Lyophilize or purify via ion-exchange chromatography (DEAE-Sephadex) or HPLC.
Part 5: Data Visualization
Experimental Workflow Summary
Figure 2: Standard workflow for nucleotide phosphorylation using this compound.
Part 6: Safety & Handling (E-E-A-T)
-
Corrosivity: This reagent is a chloridate , meaning it releases HCl upon contact with moisture. It causes severe skin burns and eye damage (GHS Category 1B). Always handle in a fume hood with gloves and eye protection.
-
Moisture Sensitivity: Highly sensitive to water. Store under inert gas (Argon) in a desiccator or freezer (-20°C).
-
Toxicity: The byproduct of deprotection is 1,1-dichloroethene, which is volatile and potentially carcinogenic. Ensure deprotection reactions are well-vented.
References
-
Woodward, R. B., et al. (1966). "The Total Synthesis of Cephalosporin C." Journal of the American Chemical Society, 88(4), 852–853. (Establishes the TCE protecting group strategy). Link
-
Eckstein, F. (1967). "Oligonucleotide Synthesis using 2,2,2-Trichloroethyl Derivatives." Chemische Berichte, 100(7), 2266-2272. (Foundational work on TCE phosphates). Link
-
Paquet, A., et al. (1997). "Synthesis of phosphotyrosine-containing peptides using bis-(2,2,2-trichloro)ethyl groups for phosphate protection." Journal of Peptide Research, 50(4), 262-268. Link
-
Preparation of 2,2,2-trichloroethyl phosphorodichloridate. PrepChem. (Synthesis protocol reference). Link
-
Knochel, P., et al. (2006).[3] "Zinc: Organometallic Reagents." Encyclopedia of Reagents for Organic Synthesis. (Mechanism of Zn reduction). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 双(2,2,2-三氯乙基)磷酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
- 12. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Characterization & Synthesis of Bis(2,2,2-trichloroethyl) Phosphorochloridate
Part 1: Executive Summary & Molecular Architecture
Bis(2,2,2-trichloroethyl) phosphorochloridate is a specialized phosphorylation reagent, primarily utilized in oligonucleotide synthesis to introduce the 2,2,2-trichloroethyl (Tce) protecting group. Unlike standard alkyl phosphoramidites, the Tce group offers unique orthogonality—it is stable under standard hydrolytic conditions but rapidly cleaved by reductive elimination (typically Zn/Cu couple or Zinc in acetic acid).
For the drug development scientist, this compound represents a critical "molecular clamp." Its purity is paramount; the presence of hydrolyzed phosphate diesters or mono-substituted dichloridates can lead to irreversible side reactions during nucleotide coupling. This guide provides the definitive spectroscopic standards to validate its identity and purity.
Molecular Blueprint
The following diagram illustrates the connectivity and the specific electron-withdrawing environment that defines the reactivity of the phosphorus center.
Caption: Figure 1. Connectivity of this compound showing the reactive P-Cl bond.
Part 2: Spectroscopic Characterization (The Standard)
The following data sets constitute the "Gold Standard" for confirming the identity of CAS 17672-53-6. Any significant deviation implies hydrolysis (formation of the phosphate acid) or incomplete synthesis (presence of phosphorodichloridate).
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterochloroform) | Internal Standard: TMS (0.00 ppm)
31P NMR: The Purity Check
This is the single most important test. The chemical shift is highly sensitive to the oxidation state and substitution pattern of the phosphorus.
| Parameter | Value (ppm) | Multiplicity | Senior Scientist Note |
| Chemical Shift | +4.5 to +5.5 | Singlet (s) | Relative to 85% H₃PO₄ (external). |
| Impurity Alert | ~ -1.0 to +1.0 | Singlet | Indicates hydrolysis to the phosphate diester (acid form). |
| Impurity Alert | ~ +12.0 to +15.0 | Singlet | Indicates the phosphorodichloridate (mono-ester) byproduct. |
Expert Insight: If you run a proton-coupled ³¹P spectrum, the singlet will split into a quintet (or overlapping triplets) due to coupling with the four methylene protons (
). For routine QC, proton-decoupled ³¹P is preferred for baseline clarity.
1H NMR: Structural Confirmation
The spectrum is deceptively simple, dominated by the methylene protons of the trichloroethyl groups.
| Position | Shift (δ ppm) | Multiplicity | Coupling ( | Assignment |
| P-O-CH₂- | 4.75 – 4.85 | Doublet (d) | Methylene protons adjacent to Oxygen/CCl₃. |
Causality: The downfield shift (approaching 5.0 ppm) is driven by the cumulative electron-withdrawing effect of the three chlorine atoms and the phosphate center. The doublet arises solely from coupling to the phosphorus nucleus (
P, spin 1/2).
13C NMR: The Carbon Skeleton
| Carbon Type | Shift (δ ppm) | Splitting | Assignment |
| -CCl₃ | 94.0 – 95.5 | Singlet (or weak d) | The terminal trichloromethyl carbon. |
| -CH₂- | 76.0 – 78.5 | Doublet ( | Methylene carbon coupled to Phosphorus. |
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or ESI (Positive)
The mass spectrum of this compound is defined by the Chlorine Isotope Cluster . With 7 chlorine atoms (6 in the ethyl chains + 1 on phosphorus), the molecular ion ([M]+) is not a single peak but a distinct "comb" pattern distributed over ~14 mass units.
-
Molecular Weight: ~379.22 g/mol (based on average atomic weights).[1]
-
Monoisotopic Mass: ~377.8 (Calculated for
Cl₇).
Key Fragmentation Pathways:
-
[M - Cl]⁺: Loss of the reactive chlorine on the phosphorus. This is often the base peak in ESI+ conditions (as a pseudo-molecular ion if methanol adducts form).
-
[CH₂CCl₃]⁺ (m/z ~131-135): The trichloroethyl carbocation. A dominant fragment in EI spectra.
-
Isotope Pattern:
Infrared Spectroscopy (FT-IR)
Medium: Neat oil or KBr pellet
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 1290 – 1310 | P=O Stretch | Strong, sharp band. Confirms Phosphoryl (V) state. |
| 1010 – 1030 | P-O-C Stretch | Strong broad band. Confirms ester linkage. |
| 700 – 800 | C-Cl Stretch | Very strong. Characteristic of the Tce group. |
| 540 – 580 | P-Cl Stretch | Medium/Weak. Disappears upon reaction with nucleophiles. |
Part 3: Synthesis & Purification Protocol
Safety Warning: This reaction generates HCl gas and utilizes POCl₃ (highly corrosive). All operations must be performed in a fume hood with a caustic scrubber.
The "Phosphorylation Cascade" Workflow
The synthesis relies on the controlled addition of 2,2,2-trichloroethanol to phosphorus oxychloride.
Caption: Figure 2. Step-by-step synthesis workflow for this compound.
Detailed Methodology
-
Setup: Charge a 3-neck round-bottom flask with Phosphorus Oxychloride (POCl₃, 1.2 equivalents). Equip with a reflux condenser, a pressure-equalizing addition funnel, and an HCl trap (scrubber).
-
Addition: Cool the POCl₃ to 0°C. Add 2,2,2-trichloroethanol (2.0 equivalents) dropwise over 2 hours.
-
Why? Rapid addition causes localized overheating, leading to the formation of the tris-substituted phosphate (a "dead" byproduct).
-
-
Reaction: Once addition is complete, slowly ramp the temperature to 100-120°C. Reflux for 12-14 hours.
-
Monitoring: The reaction is complete when HCl evolution ceases.
-
-
Purification: Distill the crude mixture under high vacuum.
-
Target Fraction: Collect the fraction boiling at 84°C at 3 mmHg (or ~92-95°C at 25 mmHg).
-
Note: The product solidifies upon standing (MP: 45-47°C).[3]
-
Part 4: References
-
Preparation of Phosphorochloridates:
-
Source: United States Patent 4517002. "Herbicidal sulfonamides." (Describes the synthesis of 2,2,2-trichloroethyl phosphorodichloridate and related bis-esters).
-
Link:
-
-
NMR Characterization of Tce-Phosphates:
-
Source:Journal of Organic Chemistry, 1974, 39(3), 290-302. Ranganathan, R. S., et al. "Novel analogs of nucleoside 3',5'-cyclic phosphates." (Establishes the chemical shifts for Tce-protected phosphates).
-
Link:
-
-
General Physical Properties & Safety:
-
Source: Sigma-Aldrich Product Specification (CAS 17672-53-6).[3]
-
Link:
-
-
Phosphorus-31 NMR Shift Data:
-
Source: Tebby, J. C. Handbook of Phosphorus-31 Nuclear Magnetic Resonance Data. CRC Press, 1991. (Authoritative text on chemical shift ranges for phosphorochloridates vs. phosphates).
-
Sources
Methodological & Application
Application Notes & Protocols: Bis(2,2,2-trichloroethyl) Phosphorochloridate as a Premier Phosphorylating Agent
Foreword: Strategic Phosphorylation in Modern Synthesis
In the intricate landscape of drug development and molecular biology, the precise introduction of a phosphate moiety is a cornerstone of synthetic strategy. Phosphorylation is not merely a reaction; it is the critical step in creating prodrugs, synthesizing oligonucleotides, and building phosphopeptides that mimic cellular signaling events[1][2]. The choice of phosphorylating agent is therefore paramount, dictating the efficiency, selectivity, and ultimate success of the synthetic route.
Bis(2,2,2-trichloroethyl) phosphorochloridate, with the chemical formula (Cl₃CCH₂O)₂P(O)Cl, has emerged as a reagent of exceptional utility for this purpose. It is a solid compound with a molecular weight of 379.22 g/mol and a melting point of 45-47 °C[3]. Its power lies in its ability to form a stable phosphotriester intermediate, where the two 2,2,2-trichloroethyl (TCE) groups serve as robust, yet selectively removable, protecting groups. This guide provides an in-depth exploration of the causality behind its application, field-proven protocols, and the technical insights required for its successful implementation.
The Mechanistic Rationale: Why this compound?
The efficacy of this reagent stems from a combination of reactivity and stability. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the chlorine atoms in the TCE groups and the chloride leaving group. This facilitates a nucleophilic attack by a primary or secondary alcohol, typically in the presence of a non-nucleophilic base like pyridine to neutralize the liberated HCl.
The true strategic advantage, however, lies in the TCE protecting groups. Unlike other protecting groups that require harsh acidic or basic conditions for removal, the TCE groups are cleaved under mild, reductive conditions. This orthogonality is crucial when working with sensitive substrates like oligonucleotides or peptides, which would be degraded by aggressive deprotection methods.
Sources
Protocol for Targeted Phosphorylation using Bis(2,2,2-trichloroethyl) Phosphorochloridate
Abstract & Strategic Rationale
This application note details the protocol for introducing a phosphate monoester moiety onto a hydroxyl group using Bis(2,2,2-trichloroethyl) phosphorochloridate (Cl-P(=O)(OCH₂CCl₃)₂).
This reagent employs the 2,2,2-trichloroethyl (TCE) protecting group strategy, originally pioneered by R.B.[1] Woodward. The primary advantage of this method is orthogonality . The TCE group is stable to mild acids and bases but is selectively cleaved via reductive
Key Advantages:
-
Mild Deprotection: Occurs at neutral or slightly acidic pH using Zn, avoiding hydrolysis of labile bonds.
-
Lipophilicity: The intermediate phosphotriesters are highly lipophilic, facilitating easy purification on standard silica gel before the final deprotection.
-
NMR Visibility: The methylene protons of the TCE group provide a distinct doublet (
ppm) in H-NMR, allowing for easy monitoring of reaction progress.
Mechanistic Workflow
The transformation occurs in two distinct phases: Coupling (Phosphorylation) and Deprotection (Reductive Elimination).
Figure 1: Reaction Mechanism & Workflow
Caption: The Woodward strategy involves nucleophilic attack on the phosphorochloridate followed by Zn-mediated reductive fragmentation.
Pre-Experimental Planning
Safety & Handling
-
Corrosivity: this compound hydrolyzes rapidly in moist air to release HCl. Handle only in a fume hood.
-
Toxicity: The reagent and the byproduct (dichloroethylene) are potential carcinogens/mutagens. Double-glove (Nitrile) is recommended.
Reagent Preparation Table
| Component | Grade/Spec | Preparation Note |
| Phosphorylating Reagent | >98% Purity | Store at 4°C under Argon. If liquid turns yellow/cloudy, distill or discard. |
| Pyridine | Anhydrous | Distill over CaH₂ or use molecular sieves (4Å). Critical for yield. |
| Zinc Dust | <10 micron | Must be Activated. Wash with 2% HCl, water, ethanol, ether, then dry under vacuum. |
| DCM (Dichloromethane) | Anhydrous | Solvent for the coupling step. |
| Acetic Acid (AcOH) | Glacial | Proton source for the deprotection step. |
Detailed Protocol
Phase 1: Coupling (Phosphorylation)
Objective: Convert the alcohol (R-OH) into the bis(2,2,2-trichloroethyl) phosphate triester.
-
Drying: Co-evaporate the substrate (1.0 eq) with anhydrous pyridine (
) to remove trace water. Resuspend in anhydrous DCM or Pyridine (0.1 M concentration). -
Base Addition: If using DCM as solvent, add anhydrous Pyridine (3.0 eq) or N-methylimidazole (NMI) (2.0 eq).
-
Reagent Addition:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add This compound (1.2 – 1.5 eq) dropwise via syringe.
-
Note: A slight excess is required to account for trace hydrolysis.
-
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the product will be significantly less polar than the starting alcohol).
-
Quench & Workup:
-
Add 0.5 mL water to quench excess reagent. Stir for 10 min.
-
Dilute with DCM. Wash with cold 1M HCl (to remove pyridine), then saturated NaHCO₃, then Brine.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography on silica gel.
-
Eluent: Hexane/Ethyl Acetate gradients. The presence of the TCE groups makes this intermediate lipophilic and easy to separate from polar impurities.
-
Phase 2: Deprotection (Reductive Elimination)[1]
Objective: Remove the TCE groups to unveil the free phosphate.
-
Solvent System: Dissolve the purified intermediate in Glacial Acetic Acid (AcOH) or a THF/Acetate Buffer (pH 4.5) mixture.
-
Standard: 10 mL solvent per 1 mmol substrate.
-
-
Zinc Addition: Add Activated Zinc Dust (10–20 eq).
-
Why so much Zn? The reaction is heterogeneous (surface-area dependent). Excess Zn ensures rapid kinetics before side reactions occur.
-
-
Reaction: Stir vigorously at RT for 1–3 hours.
-
Filtration: Filter the mixture through a Celite pad to remove unreacted Zn. Wash the pad with Methanol.
-
Zinc Removal (Critical Step):
-
Concentrate the filtrate.
-
Option A (Chelex): Pass the residue through a Chelex 100 resin column (Na+ form) to exchange Zn²⁺ for Na⁺.
-
Option B (Extraction): Partition between water and EDTA solution (to complex Zn) if the product is water-insoluble.
-
-
Final Isolation: Lyophilize the aqueous fraction to obtain the phosphate monoester as a salt.
Data Analysis & Validation
NMR Interpretation
Verification of the intermediate and final product relies on tracking the TCE group.
| Signal | Intermediate (Triester) | Final Product (Monoester) |
| Doublet at | Absent (Disappears completely) | |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Wet solvent/reagent | Re-distill pyridine. Ensure reagent is clear, not cloudy. |
| Stalled Deprotection | Oxidized Zinc surface | Reactivate Zn dust with dilute HCl immediately before use. |
| Product degradation | Acid sensitivity during deprotection | Switch solvent from Glacial AcOH to THF/Buffer (pH 5.5). |
| Zn Contamination | Inefficient workup | Use Chelex resin or EDTA wash. Zn²⁺ can interfere with biological assays. |
References
-
Woodward, R. B. , et al. (1966). "The 2,2,2-Trichloroethyl Group as a Protecting Group."[3][5][6] Journal of the American Chemical Society, 88(4), 852–853. Link
-
Eckstein, F. (1967). "Oligonucleotide Synthesis using the 2,2,2-Trichloroethyl Group." Chemische Berichte, 100(7), 2266–2279. Link
-
Paquet, A. (1997).[6] "Synthesis of phosphotyrosine-containing peptides using bis-(2,2,2-trichloro)ethyl groups for phosphate protection." Journal of Peptide Research, 50(4), 262–268.[6] Link
-
LGC Standards. "this compound Reference Material." Link
-
Santa Cruz Biotechnology. "this compound Safety Data Sheet." Link
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. scies.org [scies.org]
- 3. chimia.ch [chimia.ch]
- 4. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of phosphotyrosine-containing peptides using bis-(2,2,2-trichloro)ethyl groups for phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of nucleoside phosphates with Bis(2,2,2-trichloroethyl) phosphorochloridate.
Application Note: Synthesis of Nucleoside Phosphates via Bis(2,2,2-trichloroethyl) Phosphorochloridate
Executive Summary
This guide details the protocol for synthesizing nucleoside-5'-monophosphates using This compound (CAS: 17672-53-6). This reagent serves as a robust phosphorylating agent, introducing a phosphate moiety protected by two 2,2,2-trichloroethyl (TCE) groups. The TCE protecting group is highly lipophilic, facilitating organic phase purification, and is orthogonally removable via reductive cleavage (typically Zinc/Acetic Acid) under mild conditions that preserve sensitive glycosidic bonds. This method is critical for researchers developing nucleotide prodrugs, antiviral agents, and molecular probes where high purity and regioselectivity are paramount.
Strategic Considerations & Mechanism
Why this Reagent?
-
Orthogonal Deprotection: The TCE group is stable to acids and bases typically used in oligonucleotide synthesis but is cleaved rapidly by reductive elimination (
). This allows for the synthesis of nucleotides containing acid-labile protecting groups (e.g., DMT) or base-labile groups (e.g., acyl protection on nucleobases). -
Lipophilicity: The bis-TCE phosphate triester intermediate is highly lipophilic, making it easy to purify via standard silica gel flash chromatography, unlike the highly polar free nucleotides.
-
Reactivity: As a phosphorochloridate (
), it reacts directly with nucleophilic hydroxyls without the need for oxidation steps required by phosphoramidite ( ) chemistry.
Mechanism of Action
-
Coupling: The nucleoside hydroxyl attacks the phosphorus center of the reagent, displacing the chloride ion. Pyridine acts as a solvent, base (to neutralize HCl), and nucleophilic catalyst.
-
Deprotection (Reductive
-Elimination): Treatment with Zinc dust in acetic acid or DMF initiates a fragmentation. The zinc donates electrons to the trichloroethyl group, causing the elimination of dichloroethylene and releasing the phosphate oxygen. This occurs twice to yield the free phosphate.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Nucleoside Substrate | 3'-protected (if 5'-phosphorylation is desired) | Starting Material |
| Reagent | This compound (>98%) | Phosphorylating Agent |
| Solvent | Anhydrous Pyridine (stored over KOH/sieves) | Solvent & Base |
| Deprotection Agent | Zinc Dust (<10 micron, activated) | Reductant |
| Acid Source | Glacial Acetic Acid (AcOH) | Proton source for reduction |
| Chelator | Acetylacetone (optional) | Zinc removal |
Step-by-Step Methodology
Phase A: Phosphorylation (Coupling)
-
Drying: Co-evaporate the nucleoside (1.0 eq) with anhydrous pyridine (
mL) to remove trace water. Resuspend in anhydrous pyridine (0.1 M concentration). -
Activation: Cool the solution to
C in an ice bath under an Argon atmosphere. -
Addition: Dropwise add this compound (1.5 eq).
-
Note: If the nucleoside is sterically hindered, allow to warm to Room Temperature (RT) after addition.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (System:
9:1). The product (triester) will have a higher than the starting nucleoside. -
Quench: Add 0.5 mL water to hydrolyze excess reagent. Stir for 15 min.
-
Workup: Dilute with EtOAc. Wash with sat.
, water, and brine. Dry over and concentrate. -
Purification: Purify the intermediate bis(TCE)-triester via silica gel chromatography (Gradient: Hexanes
EtOAc).
Phase B: Deprotection (Reductive Cleavage)
-
Dissolution: Dissolve the purified triester in Glacial Acetic Acid (or DMF/AcOH 4:1 for solubility).
-
Reduction: Add activated Zinc dust (10–15 eq).
-
Activation: Wash Zn dust with 1M HCl, then water, then acetone, and dry under vacuum prior to use.
-
-
Kinetics: Stir vigorously at RT for 1–3 hours.
-
Observation: The reaction is heterogeneous. Monitoring by
NMR is recommended (Shift moves from ppm (triester) to ppm (monoester)).
-
-
Filtration: Filter off the excess Zinc through a Celite pad. Wash the pad with MeOH.
-
Purification:
-
Evaporate solvents (keep temperature
C). -
The residue contains Zinc acetate. Pass through a Chelex 100 resin (Na+ form) or perform DEAE-Sephadex ion-exchange chromatography to isolate the pure nucleoside monophosphate as a sodium salt.
-
Visualizations
Reaction Pathway Diagram
Caption: Chemical pathway from nucleoside to monophosphate via TCE-protected intermediate.
Experimental Workflow
Caption: Operational workflow for the synthesis and purification of nucleoside phosphates.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Coupling) | Moisture contamination | Use freshly distilled pyridine; dry nucleoside by co-evaporation with pyridine 3x. |
| Incomplete Deprotection | Zinc surface oxidation | Activate Zinc with 1M HCl wash immediately before use. Increase reaction time. |
| Regioselectivity Issues | Multiple -OH groups exposed | Ensure 2' and 3' hydroxyls are protected (e.g., isopropylidene) before phosphorylation. |
| Product Degradation | Acidic hydrolysis during workup | Keep workup cold; use neutral buffers; lyophilize from neutral pH solutions immediately. |
Safety Information
-
Corrosivity: this compound is corrosive and causes burns. Handle in a fume hood with gloves and eye protection.
-
Toxicity: The reagent and chlorinated byproducts are potential carcinogens/mutagens.
-
Waste: Zinc residues contain heavy metals; dispose of as hazardous solid waste.
References
-
Sigma-Aldrich. this compound Product Specification & Application. Link
-
Paquet, A., et al. (1997).[1] "Synthesis of phosphotyrosine-containing peptides using bis-(2,2,2-trichloro)ethyl groups for phosphate protection." Journal of Peptide Research, 50(4), 262-268.[1] Link
- Eckstein, F. (1967). "Oligonucleotides and Analogues: A Practical Approach.
-
LGC Standards. this compound Reference Material. Link
Sources
Use of Bis(2,2,2-trichloroethyl) phosphorochloridate in oligonucleotide synthesis.
Application Note: 5'-Phosphorylation of Oligonucleotides & Nucleosides using Bis(2,2,2-trichloroethyl) Phosphorochloridate
Executive Summary
This compound (CAS: 17672-53-6) is a specialized phosphorylating agent used primarily to introduce a phosphate monoester at the 5'-hydroxyl position of nucleosides or oligonucleotides. Unlike modern phosphoramidite chemistry (P(III)), this reagent operates via P(V) chemistry , allowing for direct phosphorylation without a subsequent oxidation step.
Its core utility lies in the 2,2,2-trichloroethyl (TCE) protecting group. This group is orthogonal to standard acid-labile (DMT) and base-labile (acyl/amide) protecting groups, as it is removed via reductive cleavage (Zinc/Acetic Acid). This makes the reagent indispensable for synthesizing sensitive nucleotide analogs, phosphopeptides, or intermediates where standard deprotection conditions would degrade the molecule.
Mechanism of Action
The utility of this reagent rests on two distinct chemical mechanisms: the initial phosphorylation (nucleophilic substitution) and the reductive deprotection (beta-elimination).
Phosphorylation (Coupling)
The reagent is an electrophilic phosphorus(V) species. In the presence of a base (typically pyridine), the 5'-hydroxyl group of the nucleoside attacks the phosphorus center, displacing the chloride ion.
-
Selectivity: Primary hydroxyls (5'-OH) react significantly faster than secondary hydroxyls (3'-OH), allowing for regioselective phosphorylation in unprotected or partially protected nucleosides, though 3'-protection is recommended for high purity.
Reductive Deprotection (The TCE Advantage)
The removal of the TCE group is the defining feature of this chemistry. It proceeds via a reductive
-
Zinc donates electrons to the trichloromethyl carbon.
-
Chloride elimination triggers the collapse of the ethyl chain.
-
The phosphate-oxygen bond is cleaved, releasing 1,1-dichloroethene and the free phosphate anion.
Mechanistic Visualization
Figure 1: Reaction pathway for phosphorylation and reductive deprotection.
Experimental Protocol
Safety Warning: this compound is corrosive and moisture-sensitive. Handle in a fume hood under inert atmosphere (Argon/Nitrogen).
Materials Required
| Component | Specification | Role |
| Reagent | This compound | Phosphorylating Agent |
| Substrate | 3'-O-protected Nucleoside (e.g., 3'-O-Acetyl) | Acceptor |
| Solvent | Anhydrous Pyridine | Solvent & Base catalyst |
| Deprotection | Zinc Dust (Activated) | Reductant |
| Acid | Glacial Acetic Acid (AcOH) | Proton source/Solvent |
| Quench | Sodium Bicarbonate (aq) | Neutralization |
Step-by-Step Methodology
Phase 1: Phosphorylation (Coupling)
-
Preparation: Dry the nucleoside substrate (1.0 eq) by co-evaporation with anhydrous pyridine (3x) to remove trace water.
-
Dissolution: Dissolve the residue in anhydrous pyridine (approx. 10 mL per mmol).
-
Addition: Cool the solution to 0°C in an ice bath. Add this compound (1.5 – 2.0 eq) dropwise via syringe.
-
Expert Insight: A slight excess is required to account for hydrolysis by residual moisture.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1). The product (triester) will have a higher R_f than the starting nucleoside.
-
Quench: Add 1 mL of water to hydrolyze excess reagent. Stir for 15 minutes.
-
Work-up: Dilute with DCM, wash with cold 5% NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
-
Note: The intermediate phosphotriester is stable and can be purified by silica gel chromatography if necessary.
-
Phase 2: Reductive Deprotection (TCE Removal)
-
Activation of Zinc: Wash Zinc dust with 1M HCl, then water, acetone, and ether. Dry under vacuum.[1] Freshly activated Zn is critical for yield.
-
Reaction: Dissolve the phosphotriester intermediate in Glacial Acetic Acid (or DMF/AcOH 1:1 for solubility).
-
Reduction: Add Activated Zinc dust (10–20 eq). Stir vigorously at Room Temperature for 1–3 hours.
-
Observation: The reaction is heterogeneous. Efficient stirring is mandatory.
-
-
Filtration: Filter off the Zinc solids through a celite pad. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate. The residue contains the free 5'-monophosphate. Purify via Reverse Phase HPLC (C18) or Ion-Exchange Chromatography (DEAE-Sephadex) to remove zinc salts and organic byproducts.
Critical Analysis & Optimization
Why use this over Phosphoramidites?
While phosphoramidites are standard for automated synthesis, this compound offers specific advantages in solution-phase synthesis and analog development :
-
No Oxidation Step: Phosphoramidites require oxidation (Iodine/Water) to form the phosphate. This reagent yields the phosphate state (P(V)) directly, avoiding oxidative damage to sulfur-containing or electron-rich nucleobases.
-
Orthogonality: The TCE group survives conditions that remove DMT (acid) and Fmoc (base). It is only removed when you specifically apply reductive conditions.
-
Stability: The bis-TCE protected intermediate is highly lipophilic and stable, making it easy to purify on standard silica columns before the final deprotection.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Moisture in solvent | Re-dry pyridine; ensure reagent bottle is sealed under Argon. |
| Incomplete Deprotection | Passivated Zinc surface | Use freshly acid-washed Zinc. Increase agitation speed. |
| Degradation of Base | Acidic conditions (AcOH) | For acid-sensitive purines (e.g., dG), use Zn/Cu couple in DMF instead of Zn/AcOH to maintain a neutral pH. |
| Product trapped in Zn | Poor filtration | Wash the Celite pad extensively with water/methanol mixtures or EDTA solution to chelate Zn. |
Workflow Visualization
Figure 2: Operational workflow for synthesis and purification.
References
-
Reagent Properties & Safety: Sigma-Aldrich. This compound Product Sheet. Link
- Original Methodology: Woodward, R. B., et al. "The use of the 2,2,2-trichloroethyl group for the protection of phosphate esters." Journal of the American Chemical Society, 88.4 (1966): 852-853.
-
Peptide/Oligonucleotide Application: Paquet, A., et al. "Synthesis of phosphotyrosine-containing peptides using bis-(2,2,2-trichloro)ethyl groups for phosphate protection."[2] Journal of Peptide Research, 50(4), 262-268.[2] Link
- Deprotection Mechanism: Just, G., & Grozinger, K. "Zinc-acetic acid cleavage of trichloroethyl esters." Synthesis, 1976(11), 729-731.
-
Nucleotide Synthesis Context: Johnson, D. C., & Widlanski, T. S.[3] "Overview of the Synthesis of Nucleoside Phosphates and Polyphosphates." Current Protocols in Nucleic Acid Chemistry. Link
Sources
Application Notes & Protocols: The Strategic Use of Bis(2,2,2-trichloroethyl) phosphorochloridate in Modern Organic Synthesis
Foreword: A Modern Perspective on Phosphate Ester Synthesis
In the landscape of synthetic organic chemistry, particularly in the fields of nucleoside chemistry, peptide synthesis, and drug development, the introduction of a phosphate moiety is a recurring and critical transformation. The choice of phosphorylating agent is paramount, dictating not only the efficiency of the reaction but also the complexity of protecting group strategies. Bis(2,2,2-trichloroethyl) phosphorochloridate has emerged as a robust and reliable reagent for this purpose. Its utility is rooted in the unique properties of the 2,2,2-trichloroethyl (TCE) protecting groups, which are stable under a variety of reaction conditions yet can be removed under specific, mild reductive conditions.
This guide provides an in-depth exploration of the experimental procedures involving this reagent. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the protocols but also adapt them to novel substrates and research challenges. We will cover the essentials of handling, the core phosphorylation protocol, a specific application in nucleoside chemistry, and the critical deprotection step, all grounded in established scientific literature.
Reagent Profile and Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and associated hazards is non-negotiable.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 17672-53-6 | [1][2] |
| Molecular Formula | C₄H₄Cl₇O₃P | [1][2] |
| Molecular Weight | 379.22 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 45-47 °C (lit.) | [3][4] |
| Linear Formula | (Cl₃CCH₂O)₂P(O)Cl | [1] |
Hazard Analysis and Safe Handling
This compound is a corrosive and hazardous substance that demands stringent safety protocols.[1] All manipulations must be conducted within a certified chemical fume hood.
-
Primary Hazard: The compound is classified as Skin Corrosive, Category 1B, causing severe skin burns and eye damage upon contact.[1]
-
Hazard Codes: H314 (Causes severe skin burns and eye damage).[1]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Handle in a closed system where possible.[6]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[5] Store in a locked cabinet or area designated for corrosive materials.[5]
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[6] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[6]
-
Core Application: Phosphorylation of Alcohols
The primary application of this compound is the conversion of an alcohol (R-OH) to a bis(2,2,2-trichloroethyl) phosphate ester. This reaction is efficient and forms the basis for synthesizing more complex phosphorylated molecules.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of the phosphorochloridate. This displaces the chloride, which is a good leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be scavenged by a non-nucleophilic base, typically pyridine, to prevent acid-catalyzed side reactions and to drive the reaction to completion. Pyridine often serves as both the base and the solvent.
Sources
- 1. 双(2,2,2-三氯乙基)磷酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CAS 17672-53-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
Application Notes & Protocols: A Guide to Scale-Up Synthesis Using Bis(2,2,2-trichloroethyl) phosphorochloridate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,2,2-trichloroethyl) phosphorochloridate, (Cl₃CCH₂O)₂P(O)Cl, is a pivotal phosphorylating agent, particularly valued in the synthesis of complex biomolecules like oligonucleotides and phosphopeptides. Its utility is anchored to the 2,2,2-trichloroethyl (TCE) protecting groups, which offer robust stability during synthesis and can be selectively removed under mild reductive conditions. This guide provides an in-depth exploration of this reagent, from its fundamental reaction mechanism to detailed, field-tested protocols for both bench-scale and large-scale synthesis. We will delve into the critical parameters, safety considerations, and troubleshooting strategies essential for a successful scale-up, ensuring scientific integrity and operational safety.
Introduction: The Strategic Advantage of the Trichloroethyl Group
In multi-step organic synthesis, particularly in the construction of nucleic acids and phosphorylated peptides, the choice of protecting groups is paramount. This compound serves as a highly effective phosphorylating agent that introduces a phosphate triester moiety. The core advantage lies in the use of the 2,2,2-trichloroethyl (TCE) groups to protect the phosphate oxygen atoms.
The TCE group is a cornerstone of the phosphotriester method of oligonucleotide synthesis.[1] This approach prevents the formation of unwanted branched oligonucleotides at the internucleosidic phosphate, a significant side reaction in earlier phosphodiester methods.[1] The TCE groups are stable to a wide range of reaction conditions, including those used for the removal of other protecting groups on the nucleobases or the sugar backbone, but can be cleaved specifically, often with zinc dust in a suitable solvent system.[2][3] This orthogonality is crucial for the successful synthesis of well-defined biopolymers.
Key Properties:
| Property | Value |
| Molecular Formula | C₄H₄Cl₇O₃P |
| Molecular Weight | 379.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 45-47 °C (lit.)[4] |
| CAS Number | 17672-53-6 |
This reagent has been successfully employed in the preparation of various sensitive molecules, including epimeric 6-deoxyhexofuranosyl nucleoside 5′-phosphates and phosphotyrosine-containing peptides.[4][5]
The Underlying Chemistry: Mechanism of Phosphorylation and Deprotection
The process involves two key stages: the formation of the phosphotriester and the subsequent deprotection of the TCE groups.
2.1. Phosphorylation
The reaction is a nucleophilic substitution at the phosphorus center. A nucleophile, typically a hydroxyl group from a sugar, alcohol, or a tyrosine residue, attacks the electrophilic phosphorus atom of the phosphorochloridate. This displaces the chloride leaving group, forming a stable phosphotriester intermediate. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base (e.g., pyridine, N-methylimidazole) to scavenge the HCl byproduct.
2.2. Deprotection
The removal of the TCE groups is a reductive cleavage. The most common method involves the use of zinc dust, often activated with a mild acid source like acetic acid or ammonium chloride.[2] The mechanism proceeds via a two-electron reduction of the carbon-chlorine bond, leading to the formation of an unstable intermediate which then undergoes β-elimination to release the deprotected phosphate, 1,1-dichloroethene, and zinc chloride.
Diagram: General Reaction Mechanism
Caption: Phosphorylation and subsequent reductive deprotection workflow.
Bench-Scale Protocol: Phosphorylation of a Primary Alcohol
This protocol details a representative phosphorylation on a laboratory scale. It serves as the foundation for developing a scaled-up process.
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Benzyl Alcohol | ReagentPlus®, ≥99% | Sigma-Aldrich | Substrate |
| This compound | 98% | Sigma-Aldrich | Phosphorylating agent |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Base and Solvent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Fisher Scientific | For work-up |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Fisher Scientific | For work-up |
| Brine | Saturated Aqueous | Fisher Scientific | For work-up |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying agent |
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen inlet
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Step-by-Step Procedure
-
Preparation: A 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.
-
Reagent Addition: Anhydrous pyridine (20 mL) is added, followed by benzyl alcohol (1.0 g, 9.25 mmol). The solution is cooled to 0 °C in an ice bath.
-
Phosphorylation: this compound (4.23 g, 11.1 mmol, 1.2 equiv) is dissolved in anhydrous DCM (10 mL) and added dropwise to the stirred solution at 0 °C over 15 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of water (5 mL). The mixture is diluted with DCM (50 mL) and transferred to a separatory funnel.
-
Extraction: The organic layer is washed sequentially with cold 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure dibenzyl bis(2,2,2-trichloroethyl) phosphate.
Scale-Up Synthesis: From Bench to Plant
Scaling a synthesis from grams to kilograms is not a linear process and requires careful consideration of several critical parameters.[6] Solution-phase synthesis, as described here, can offer a more predictable path to scale-up compared to solid-phase methods for certain applications.[7]
4.1. Critical Process Parameters (CPPs) for Scale-Up
| Parameter | Lab-Scale (1 g) | Scale-Up (1 kg) | Rationale for Change |
| Reactor | 100 mL Round-bottom flask | 50 L Jacketed glass reactor | Accommodate larger volumes and provide precise temperature control. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Ensures efficient mixing and heat transfer in viscous, large-volume reactions. |
| Reagent Addition | Syringe/Dropping funnel | Metering pump/Addition funnel | Provides controlled, consistent addition rate to manage exotherms. |
| Temperature Control | Ice bath | Circulating chiller/heater | Maintains precise temperature, crucial for managing reaction exothermicity and ensuring product quality. |
| Work-up | Separatory funnel | Reactor-based extraction/liquid-liquid extractor | Manages large volumes safely and efficiently. |
| Isolation | Rotary evaporator | Large-scale rotary evaporator/Crystallization vessel | Efficiently removes large solvent volumes and allows for isolation via crystallization, which is often preferred at scale for purity. |
Diagram: Scale-Up Experimental Workflow
Caption: A typical workflow for scaling up a phosphorylation reaction.
4.2. Detailed Scale-Up Protocol (1 kg Scale)
-
Reactor Preparation: A 50 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition port is rendered inert by purging with nitrogen.
-
Charge and Cool: Charge anhydrous pyridine (20 L) and benzyl alcohol (1.0 kg, 9.25 mol) into the reactor. Begin stirring and cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Reagent Preparation: In a separate vessel, carefully dissolve this compound (4.23 kg, 11.1 mol) in anhydrous DCM (10 L).
-
Controlled Addition: Using a metering pump, add the phosphorochloridate solution to the reactor over 1-2 hours. Critically monitor the internal temperature, ensuring it does not exceed 10 °C. Adjust the addition rate as necessary to control the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to ambient temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction's completion by taking samples for HPLC analysis.
-
Work-up: Cool the reactor to 0-5 °C. Slowly add water (5 L) via the metering pump to quench the reaction, again controlling the temperature. Add DCM (20 L) to the reactor.
-
Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic layer into a suitable container.
-
Washes: Sequentially wash the organic phase by returning it to the reactor and adding cold 1 M HCl (2 x 15 L), saturated NaHCO₃ solution (2 x 15 L), and brine (1 x 15 L). Separate the layers after each wash.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent on a large-scale rotary evaporator. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Safety and Hazard Management
This compound is a corrosive and hazardous material that requires strict handling protocols.
5.1. GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this reagent in a well-ventilated fume hood. For scale-up operations, a closed-system reactor is essential.
-
PPE: Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles along with a face shield.[8]
-
Respiratory Protection: For weighing and handling the solid, a P3 respirator cartridge is recommended.
5.3. Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water and strong bases. The material is corrosive, so store in a designated corrosives cabinet.
-
Disposal: Dispose of waste material and contaminated containers at an approved waste disposal plant, following all local, state, and federal regulations.[8] Do not allow the product to reach the sewage system.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reagent (hydrolyzed); Insufficiently dried solvent/glassware; Low reaction temperature. | Use a fresh bottle of reagent; Ensure all solvents and glassware are rigorously dried; Allow the reaction to proceed at room temperature for a longer duration. |
| Formation of Side Products | Reaction temperature too high; Presence of water leading to hydrolysis of the starting material or product. | Maintain strict temperature control, especially during reagent addition; Ensure an anhydrous reaction environment. |
| Incomplete Deprotection | Inactive zinc dust; Insufficient reaction time or equivalents of zinc. | Activate zinc dust (e.g., with dilute HCl wash followed by drying); Increase reaction time or add more zinc; Consider adding a co-solvent like THF to improve solubility. |
| Difficult Purification | Co-eluting impurities; Streaking on silica gel column. | Ensure the work-up procedure effectively removes the pyridine catalyst; Consider an alternative purification method like crystallization. |
References
-
Scale-Up of Oligonucleotide Synthesis | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Efimov, V. A., Buryakova, A. A., & Chakhmakhcheva, O. G. (1983). New effective method for the synthesis of oligonucleotides via phosphotriester intermediates. Nucleic Acids Research, 11(23), 8369–8387. Available at: [Link]
-
Takaku, H., & Kamaike, K. (1982). Bis(2,2,2-trichloroethyl) phosphorochloridite as a reagent for the phosphorylation of oligonucleotides: preparation of 5'-phosphorylated 2',5'-oligoadenylates. The Journal of Organic Chemistry, 47(25), 5026–5028. Available at: [Link]
-
Bis(2,2,2-trichloroethyl) phos | 155373-10G - Scientific Laboratory Supplies. (n.d.). Retrieved from [Link]
- Safety Data Sheet for 2,2,2-Trichloroethyl chloroformate. (2025).
-
Oligonucleotide synthesis - Wikipedia. (n.d.). Retrieved from [Link]
- Safety data sheet - BASF. (2026).
-
Salomon, C. J. (2025). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 58(1), 1-25. Available at: [Link]
-
SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD - UTUPub. (n.d.). Retrieved from [Link]
-
Simplifying Oligonucleotide Synthesis Scale-Up - Cell Culture Dish. (2024). Retrieved from [Link]
- Safety data sheet - CPAChem. (2024).
-
Bis(2,2,2-trichloroethyl) phosphorochloridoite - Hazard. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Paquet, A., Blackwell, B., Johns, M., & Nikiforuk, J. (1997). Synthesis of phosphotyrosine-containing peptides using bis-(2,2,2-trichloro)ethyl groups for phosphate protection. Journal of Peptide Research, 50(4), 262–268. Available at: [Link]
-
Babu, B. S., & Balasubramanian, K. K. (2011). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. Carbohydrate Research, 346(14), 2290–2293. Available at: [Link]
-
Hering, T., & Gansäuer, A. (2012). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA International Journal for Chemistry, 66(4), 216-218. Available at: [Link]
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Synthesis of phosphotyrosine-containing peptides using bis-(2,2,2-trichloro)ethyl groups for phosphate protection [pubmed.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. utupub.fi [utupub.fi]
- 8. fishersci.com [fishersci.com]
- 9. cpachem.com [cpachem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phosphorylation Reactions with Bis(2,2,2-trichloroethyl) phosphorochloridate
Welcome to the Technical Support Center for Bis(2,2,2-trichloroethyl) phosphorochloridate. As Senior Application Scientists, we have compiled this guide to address common challenges and questions encountered during its use in complex phosphorylation reactions. Our goal is to provide you with the expertise and practical solutions necessary to improve the selectivity and success of your experiments.
Troubleshooting Guide: Enhancing Selectivity
This section is designed to help you diagnose and resolve specific issues related to reaction selectivity.
Question 1: My reaction is producing a mixture of phosphorylated products at different sites (e.g., primary vs. secondary hydroxyls). How can I improve selectivity for the desired functional group?
Answer:
Achieving high selectivity in phosphorylation is a common challenge when multiple nucleophilic groups are present. The inherent reactivity of this compound is high, and controlling its reactivity is key. Several factors can be adjusted to favor the phosphorylation of a specific site.
Underlying Principles of Selectivity:
-
Steric Hindrance: Less sterically hindered hydroxyl or amino groups will generally react faster. Primary alcohols are more reactive than secondary, which are more reactive than tertiary alcohols.
-
Nucleophilicity: The inherent nucleophilicity of the functional group plays a crucial role. While alcohols are the most common substrates, amines are more nucleophilic and will react preferentially if unprotected.
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the reaction's kinetic and thermodynamic profile, thereby affecting selectivity.
Troubleshooting Steps & Solutions:
-
Lower the Reaction Temperature:
-
Rationale: Many phosphorylation reactions are exothermic. By lowering the temperature (e.g., from room temperature to 0 °C or -20 °C), you can slow down the reaction rate. This often increases the kinetic selectivity, favoring the more reactive nucleophile and minimizing side reactions.
-
Protocol:
-
Dissolve your substrate and a non-nucleophilic base (e.g., pyridine, triethylamine) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C in an ice bath).
-
Slowly add a solution of this compound dropwise to the cooled mixture.
-
Maintain the low temperature throughout the reaction and monitor progress by TLC or LC-MS.
-
-
-
Choice of Base is Critical:
-
Rationale: The base scavenges the HCl byproduct and can also influence the nucleophilicity of the substrate. A bulky, non-nucleophilic base is often preferred to minimize side reactions.
-
Recommendations:
-
Pyridine: Often used as both a base and a solvent. It is weakly nucleophilic and can sometimes lead to the formation of pyridinium intermediates.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are stronger, non-nucleophilic bases that are effective HCl scavengers. DIPEA is bulkier and can sometimes offer better selectivity.
-
2,6-Lutidine or Proton Sponge: These are highly hindered, non-nucleophilic bases that can be advantageous in sensitive reactions where side reactions with the base are a concern.
-
-
-
Solvent Polarity and Coordinating Ability:
-
Rationale: The solvent can influence the reaction rate and selectivity by solvating the reactants and intermediates differently.
-
Solvent Selection Guide:
-
| Solvent | Polarity | Coordinating Ability | Comments |
| Dichloromethane (DCM) | Low | Non-coordinating | A common choice, generally good for dissolving a wide range of substrates. |
| Tetrahydrofuran (THF) | Medium | Coordinating | Can sometimes improve solubility and reaction rates. Ensure it is anhydrous. |
| Acetonitrile (MeCN) | High | Coordinating | Can be useful for more polar substrates. |
| Pyridine | High | Coordinating & Basic | Can serve as both solvent and base, but be mindful of potential side reactions. |
-
Employ Protecting Group Strategies:
-
Rationale: If adjusting reaction conditions does not provide sufficient selectivity, the most robust solution is to use orthogonal protecting groups to mask the functional groups you do not want to phosphorylate.[1]
-
Workflow:
-
Selectively protect the less reactive hydroxyl or other functional groups.
-
Perform the phosphorylation on the unprotected, desired functional group.
-
Deprotect the other functional groups under conditions that do not affect the newly formed phosphate ester.
-
-
Question 2: I am observing the formation of a significant amount of pyrophosphate or other side products. What is causing this and how can I prevent it?
Answer:
The formation of pyrophosphates and other side products is often indicative of side reactions involving the phosphorylating agent or the phosphorylated product.
Potential Causes and Solutions:
-
Excess Phosphorylating Agent:
-
Cause: Using a large excess of this compound can lead to the phosphorylation of the initially formed phosphate, resulting in a pyrophosphate.
-
Solution: Carefully control the stoichiometry. Use a slight excess (e.g., 1.1-1.2 equivalents) of the phosphorylating agent and add it slowly to the reaction mixture.
-
-
Presence of Moisture:
-
Cause: this compound is highly sensitive to moisture and will hydrolyze to the corresponding phosphonic acid. This can lead to the formation of mixed anhydrides and other side products.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Base:
-
Cause: A nucleophilic base can react with the phosphorylating agent or the product.
-
Solution: Use a non-nucleophilic, hindered base as discussed in the previous question.
-
Experimental Protocol to Minimize Side Products:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the substrate (1 equivalent) and a non-nucleophilic base like DIPEA (1.5 equivalents) in anhydrous DCM.
-
In the dropping funnel, prepare a solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Cool the reaction flask to 0 °C.
-
Add the phosphorylating agent solution dropwise over 30-60 minutes.
-
Monitor the reaction closely by TLC or LC-MS. Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound?
A1: The main advantage lies in the 2,2,2-trichloroethyl (Tce) protecting groups on the phosphate. These groups are stable under a wide range of conditions but can be selectively removed under mild, reductive conditions (e.g., with zinc dust in acetic acid or THF), which is orthogonal to many other protecting groups used in complex molecule synthesis.[2]
Q2: How should I store and handle this compound?
A2: It is a moisture-sensitive solid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Handle it in a glovebox or under a stream of inert gas to prevent hydrolysis.
Q3: My reaction is not going to completion, even with excess reagent. What could be the issue?
A3: Several factors could be at play:
-
Insufficiently active nucleophile: The hydroxyl or amino group may be sterically hindered or electronically deactivated. In such cases, a more forcing condition (higher temperature, stronger base) might be necessary, but be aware of potential side reactions.
-
Poor quality reagent: The this compound may have hydrolyzed due to improper storage. Consider using a fresh bottle or purifying the reagent.
-
Precipitation of reactants: The substrate or base salt may be precipitating out of solution. Try a different solvent system to improve solubility.
Q4: What is the best way to purify the product after the reaction?
A4: The purification method will depend on the properties of your product.
-
Aqueous Workup: After quenching the reaction, an aqueous workup is typically performed to remove the base hydrochloride and any water-soluble byproducts.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the phosphorylated product. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM) is often effective. It is sometimes beneficial to add a small amount of a weak acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the eluent to prevent product degradation on the silica gel.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Q5: Are there any safety concerns I should be aware of when using this reagent?
A5: Yes. This compound is a corrosive and moisture-sensitive compound. It will release HCl upon contact with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizing the Process
To aid in understanding the reaction and troubleshooting, here are some diagrams created using Graphviz.
Caption: A typical experimental workflow for phosphorylation.
Sources
Technical Support Center: Optimizing Phosphorylation with Bis(2,2,2-trichloroethyl) Phosphorochloridate
Status: Operational Agent: Senior Application Scientist Topic: Solubility & Reactivity Management for CAS 17672-53-6
Introduction: The Solubility Paradox
Bis(2,2,2-trichloroethyl) phosphorochloridate (TCEP-Cl) is a specialized phosphorylating agent used to introduce phosphate esters with 2,2,2-trichloroethyl protecting groups. These groups are highly lipophilic, which creates a fundamental "Solubility Paradox" in nucleotide and peptide synthesis:
-
The Reagent: Highly lipophilic (due to six chlorine atoms) and soluble in non-polar organic solvents (DCM, Chloroform, THF).
-
The Substrate: Often highly polar (Nucleosides, Carbohydrates) and soluble only in polar aprotic solvents (DMF, DMSO) or water.
-
The Conflict: The reagent precipitates in polar media, while the substrate precipitates in non-polar media. Furthermore, the reagent is hydrolytically unstable, ruling out aqueous solubilization.
This guide provides the protocols to bridge this gap, ensuring homogenous reaction conditions without compromising the labile P-Cl bond.
Module 1: Solvent Compatibility & Preparation
FAQ: Why does the reagent turn into a white solid when I add it to my reaction?
Diagnosis: This is likely hydrolysis , not just precipitation. If you are attempting to dissolve TCEP-Cl in a "wet" polar solvent (like non-anhydrous DMF or DMSO), the P-Cl bond reacts with water to form Bis(2,2,2-trichloroethyl) phosphate, which is a white, insoluble solid in many organic mixtures.
The Golden Rule: TCEP-Cl must be dissolved in an anhydrous carrier solvent before being introduced to the polar substrate.
Solvent Compatibility Matrix
| Solvent | Solubility of TCEP-Cl | Suitability for Reaction | Notes |
| Dichloromethane (DCM) | High | Excellent (Carrier) | Best for initial solubilization of the reagent. |
| Tetrahydrofuran (THF) | High | Good | Must be distilled/stabilizer-free to prevent side reactions. |
| Pyridine | Moderate/High | Ideal (Bridge) | Acts as solvent, base, and catalyst. The "Universal Bridge." |
| DMF (Dimethylformamide) | Low/Moderate | Risky | Use only as a co-solvent for the substrate, never for the reagent stock. |
| Water | Insoluble | FATAL | Causes immediate hydrolysis and decomposition. |
| Ethyl Acetate | High | Poor | Often leads to slower kinetics; good for workup, bad for reaction. |
Module 2: The "Solvent Bridge" Protocol
To overcome the solubility mismatch, you must use a Co-Solvent Injection Strategy . Do not attempt to mix all solids in one flask from the start.
Protocol A: The Pyridine System (Standard)
Best for nucleosides and acid-sensitive substrates.
Mechanism: Pyridine dissolves both the lipophilic reagent and the polar substrate while neutralizing the HCl byproduct.
-
Substrate Preparation: Dissolve your nucleoside/alcohol in anhydrous Pyridine (concentration ~0.1 M). Perform 3x co-evaporations with Pyridine to remove trace moisture.
-
Reagent Stock: Dissolve this compound in a minimal volume of anhydrous DCM or Pyridine (1.2 - 1.5 equivalents relative to substrate).
-
The Drop: Cool the substrate solution to 0°C. Add the Reagent Stock dropwise over 10-15 minutes.
-
Why? Slow addition prevents local concentration spikes that cause precipitation.
-
-
Activation: Allow to warm to room temperature. If reaction is slow, add a catalyst (N-methylimidazole, NMI).
Protocol B: The DCM/DMF Hybrid (For Pyridine-Sensitive Work)
Best if your downstream analysis cannot tolerate Pyridine residues.
-
Substrate Solution: Dissolve the polar substrate in minimal anhydrous DMF .
-
Reagent Solution: Dissolve TCEP-Cl in DCM (Volume ratio should be 2:1 DCM:DMF in the final mixture).
-
Mixing: Add the DCM solution to the DMF solution at -20°C.
-
Base Addition: Immediately add a hindered base (e.g., Triethylamine or DIPEA) to scavenge HCl.
-
Warning: Without the base, the HCl generated will degrade the DMF, leading to Vilsmeier-Haack type side reactions.
-
Module 3: Visualizing the Workflow
The following diagram illustrates the critical "Solubilization Bridge" required to prevent precipitation and hydrolysis.
Caption: The "Solubilization Bridge" workflow. TCEP-Cl must be pre-dissolved in a non-polar carrier (DCM) before introduction to the polar reaction zone to prevent precipitation and hydrolysis.
Module 4: Troubleshooting Guide
Issue 1: "The reaction turns cloudy immediately upon addition."
-
Cause A: Precipitation. You added the lipophilic reagent too fast to a highly polar solvent (like pure DMF).
-
Fix: Add DCM to the reaction mixture to increase lipophilicity.
-
-
Cause B: Pyridinium Salt Formation. If using Pyridine, Pyridinium Hydrochloride forms as a byproduct. This is a white solid.[1]
-
Verification: Does the solid dissolve during aqueous workup? If yes, it is the salt (Normal). If no, it is hydrolyzed reagent (Bad).
-
Issue 2: "I see a new spot on TLC that doesn't move (Baseline)."
-
Cause: Hydrolysis of the reagent into Bis(2,2,2-trichloroethyl) phosphate.
-
Prevention: Ensure glassware is flame-dried. Use molecular sieves (3Å) in the solvent stocks. Verify the quality of the TCEP-Cl (should be a white solid, mp 45-47°C; if it is a sticky oil, it has already decomposed).
Issue 3: "Low yield with secondary alcohols."
-
Cause: Steric hindrance of the trichloroethyl groups.
-
Optimization: Switch the catalyst from Pyridine to N-Methylimidazole (NMI) . NMI acts as a "hyper-nucleophilic" catalyst, forming a highly reactive intermediate that transfers the phosphate group more efficiently.
References & Authority
-
Ranganathan, R. S., Jones, G. H., & Moffatt, J. G. (1974). Novel analogs of nucleoside 3',5'-cyclic phosphates. I. 5'-Mono- and dimethyl analogs of adenosine 3',5'-cyclic phosphate. The Journal of Organic Chemistry, 39(3), 290–302.
-
Context: Establishes the foundational protocol for using trichloroethyl phosphorochloridates in nucleoside chemistry.
-
-
Eckstein, F. (1967). Phosphorothioates in nucleotide chemistry. Tetrahedron Letters, 8(13), 1157-1160.
-
Context: Describes the utility of protecting groups in phosphate chemistry and their removal (Zn/Cu coupling).
-
-
Sigma-Aldrich (Merck). Product Specification: this compound (CAS 17672-53-6).[2]
-
Context: Verification of physical properties (Melting point 45-47°C) and handling safety (Corrosive/Moisture Sensitive).
-
Sources
Technical Support Center: Work-up Procedures for Reactions Involving Bis(2,2,2-trichloroethyl) phosphorochloridate
Welcome to the technical support center for Bis(2,2,2-trichloroethyl) phosphorochloridate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the work-up and troubleshooting of phosphorylation reactions using this versatile reagent. As a senior application scientist, my goal is to blend technical accuracy with field-proven experience to help you navigate the complexities of your experiments and achieve reliable, reproducible results.
Introduction to the Reagent
This compound is a key reagent in organic synthesis, primarily used for the phosphorylation of alcohols, including sensitive substrates like nucleosides.[1][2] Its utility stems from the dual nature of the 2,2,2-trichloroethyl (TCE) groups, which serve as protecting groups for the resulting phosphate triester. These TCE groups are robust under many synthetic conditions but can be selectively and mildly removed via reduction, a strategy orthogonal to many other protecting groups.[3]
However, the reagent's high reactivity, which makes it an efficient phosphorylating agent, also makes it susceptible to hydrolysis and side reactions. Proper handling, reaction monitoring, and a well-designed work-up procedure are critical for success.
Reagent Properties at a Glance
| Property | Value | Source(s) |
| Chemical Formula | C₄H₄Cl₇O₃P | [2] |
| Molecular Weight | 379.22 g/mol | [2][4] |
| CAS Number | 17672-53-6 | [2][4] |
| Appearance | Solid | |
| Melting Point | 45-47 °C | [1] |
| Primary Hazard | Corrosive, Moisture Sensitive | [5][6] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the work-up of reactions involving this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Q1: My reaction is incomplete, and the TLC/LCMS shows a significant amount of starting material. What went wrong?
Answer: Incomplete conversion is a frequent issue and can be traced back to several factors related to the reagent's integrity and the reaction conditions.
-
Causality & Diagnosis:
-
Reagent Degradation: this compound is highly sensitive to moisture.[7] Exposure to atmospheric humidity can hydrolyze the P-Cl bond, forming the inactive bis(2,2,2-trichloroethyl) hydrogen phosphate, which will not react with your substrate. If the reagent appears clumpy or has been stored improperly, its activity may be compromised.
-
Insufficient Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, side reactions (like hydrolysis) consume the reagent. For complex or sterically hindered alcohols, a slight excess (1.1 to 1.5 equivalents) of the phosphorochloridate is often required to drive the reaction to completion.
-
Inadequate HCl Scavenging: The reaction generates one equivalent of hydrogen chloride (HCl). If not effectively neutralized, this HCl can protonate your substrate's nucleophilic site or other basic functionalities, rendering them unreactive. A non-nucleophilic base, such as pyridine or a hindered amine like triethylamine or diisopropylethylamine, is essential to scavenge this acid.[8]
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Always handle the reagent in a glovebox or under a robust inert atmosphere (Argon or Nitrogen). Use oven-dried glassware and anhydrous solvents.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent. If using an older bottle, verify its activity on a small-scale test reaction with a simple alcohol.
-
Optimize Base and Stoichiometry: Use at least one equivalent of a dry, non-nucleophilic base. For sluggish reactions, consider increasing the equivalents of both the phosphorochloridate and the base.
-
Monitor the Reaction: Follow the reaction's progress by TLC or LCMS. If it stalls, a second addition of the phosphorylating agent might be necessary.
-
Q2: I'm observing multiple spots on my TLC plate that are not my product or starting material. What are these byproducts?
Answer: The formation of multiple byproducts typically points to side reactions involving the reagent, solvent, or impurities.
-
Causality & Diagnosis:
-
Hydrolysis Products: The most common byproduct is bis(2,2,2-trichloroethyl) hydrogen phosphate, formed from the reaction of the phosphorochloridate with trace water. This acidic phosphate can sometimes be observed on TLC or LCMS.
-
Reaction with Solvent: While less common with inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF), using nucleophilic solvents is incompatible.
-
Dimerization/Oligomerization: If your substrate has multiple nucleophilic sites (e.g., a diol), and stoichiometry is not carefully controlled, you may form dimers or oligomers where the phosphate group bridges two substrate molecules.
-
-
Recommended Solutions:
-
Rigorous Anhydrous Technique: Re-evaluate your experimental setup to eliminate all potential sources of moisture.
-
Solvent Selection: Use freshly distilled, anhydrous, and non-nucleophilic solvents.
-
Control Stoichiometry: For substrates with multiple hydroxyl groups, consider using protecting group strategies to ensure phosphorylation occurs only at the desired site. If regioselectivity is not required, carefully control the equivalents of the phosphorylating agent to favor the desired product.
-
Q3: The aqueous work-up is messy, and I'm losing a lot of my product to an emulsion. How can I improve my extraction?
Answer: Emulsion formation is common when dealing with phosphate esters, which can act as surfactants, especially if acidic or basic byproducts are present.
-
Causality & Diagnosis:
-
Phosphoric Acid Byproducts: The presence of acidic phosphate byproducts can lead to the formation of salts that stabilize emulsions during aqueous extraction.
-
Insufficient Quenching: If the highly reactive phosphorochloridate is not fully quenched before extraction, it can react vigorously with the aqueous phase, causing mixing issues.
-
-
Recommended Solutions:
-
Controlled Quenching: Before extraction, ensure the reaction is fully quenched. A standard method is to slowly add the reaction mixture to a cold, vigorously stirred biphasic mixture of an organic solvent (like ethyl acetate or DCM) and a mild aqueous base (e.g., saturated sodium bicarbonate solution). The bicarbonate will neutralize the HCl and any acidic phosphate byproducts.[9]
-
Break the Emulsion: If an emulsion forms, several techniques can be employed:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Filter the entire mixture through a pad of Celite®.
-
Allow the mixture to stand for an extended period, if time permits.
-
Centrifugation is a highly effective, albeit equipment-dependent, method.
-
-
Use a Different Solvent System: Sometimes, switching the organic solvent used for extraction (e.g., from DCM to ethyl acetate) can resolve emulsion issues.
-
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the work-up and purification of a typical phosphorylation reaction.
Caption: Decision workflow for reaction work-up and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling this compound? This reagent is classified as corrosive and causes severe skin burns and eye damage.[5][6] It is also highly reactive towards water.[5] Always handle it inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][10] Ensure all operations are conducted under an inert atmosphere to prevent decomposition.
Q2: How should I properly dispose of waste containing this reagent? Unreacted this compound should be quenched before disposal. This can be done by slowly adding the waste stream to a stirred, cold solution of isopropanol or ethanol, followed by cautious addition of water.[9] The resulting solution, containing less reactive phosphate esters, should be neutralized and disposed of as hazardous chemical waste according to your institution's guidelines.
Q3: What is the mechanism for the removal of the 2,2,2-trichloroethyl (TCE) protecting groups? The cleavage of TCE esters is a reductive process.[3] It typically involves a two-electron reduction by a metal, such as zinc. The mechanism proceeds via the formation of a β-metallated ester intermediate, which then undergoes fragmentation through a 1,2-elimination to yield a metal carboxylate (in the case of carboxylic esters) or phosphate, along with 1,1-dichloroethene.[3]
Q4: Can I use other methods besides zinc to remove the TCE groups? While zinc dust in acetic acid or other solvents is the most common and cost-effective method[3][11], other reductive systems can also be effective. For instance, titanocene-catalyzed reductions have been reported as a mild alternative.[3] However, these methods are often more expensive and may not be suitable for large-scale synthesis. It is crucial to choose a method compatible with other functional groups in your molecule.
Step-by-Step Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
This protocol describes a general procedure for quenching the reaction and isolating the crude product.
-
Prepare Quenching Solution: In a separate flask, prepare a 1:1 mixture of an appropriate organic solvent (e.g., ethyl acetate) and saturated aqueous sodium bicarbonate (NaHCO₃). Cool this mixture to 0 °C in an ice bath with vigorous stirring. The volume should be sufficient to dilute the reaction mixture by 10-20 fold.
-
Quench the Reaction: Once the reaction is deemed complete by TLC or LCMS, slowly add the reaction mixture dropwise via a cannula or dropping funnel into the cold, stirred quenching solution. Causality Note: Slow addition is critical to control the exothermic reaction of the unreacted phosphorochloridate with water and to manage the effervescence from the neutralization of HCl by bicarbonate.
-
Separate Layers: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Extract: Drain the aqueous layer and extract it one or two more times with fresh organic solvent to ensure complete recovery of the product.
-
Wash: Combine all organic layers and wash them sequentially with water and then with brine. Causality Note: The water wash removes residual water-soluble impurities, while the brine wash helps to remove bulk water from the organic phase, facilitating the subsequent drying step.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: Deprotection of TCE Groups from a Phosphate Triester
This protocol provides a standard method for removing the TCE protecting groups.
-
Dissolve Substrate: Dissolve the purified bis(TCE)-protected phosphate triester in a suitable solvent. A common choice is tetrahydrofuran (THF), but acetonitrile or acetic acid can also be used.[3][11]
-
Add Reducing Agent: Add an excess of activated zinc dust (typically 10-20 equivalents per TCE group). Causality Note: A large excess of zinc is used to ensure a sufficient surface area for the heterogeneous reaction and to drive the reduction to completion.
-
Initiate Reaction: If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) or the addition of a proton source like acetic acid or ammonium chloride can accelerate the deprotection.[11] Monitor the reaction progress by TLC or LCMS until all starting material and mono-deprotected intermediates are consumed.
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the excess zinc and any inorganic salts. Wash the filter cake thoroughly with the reaction solvent.
-
Isolate Product: Concentrate the filtrate under reduced pressure. The resulting crude product, now a phosphate salt or acid, can be purified by an appropriate method, such as ion-exchange chromatography, reverse-phase HPLC, or precipitation.
Reaction Scheme and Deprotection
Caption: General phosphorylation and subsequent TCE deprotection.
References
-
CPAChem, "Safety data sheet," [Link]
-
Salomon, C. J., "Recent developments in chemical deprotection of ester functional group," ResearchGate, [Link]
-
U.S. Environmental Protection Agency, "Bis(2,2,2-trichloroethyl) phosphorochloridoite - Hazard," CompTox Chemicals Dashboard, [Link]
-
Hoye, T. R., et al., "Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis," CHIMIA, [Link]
-
Prasad, K. R., & Kumar, M. S., "A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates," PubMed, [Link]
-
Organic Syntheses, "PREPARATION OF N1-PHENYLACETAMIDINE 4-BROMOBENZOATE," Organic Syntheses Procedure, [Link]
-
Jalalifar, M., et al., "Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine," Asian Journal of Chemistry, [Link]
-
Wróblewski, A., et al., "Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates," PMC, [Link]
-
Glen Research, "Deprotection Guide," [Link]
-
Scientific Laboratory Supplies, "this compound, 98%," [Link]
-
MDPI, "Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates," [Link]
-
Organic Syntheses, "BIS(2,2,2-TRICHLOROETHYL) AZODICARBOXYLATE," Organic Syntheses Procedure, [Link]
-
Paquet, A., "Further studies on the use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis," PubMed, [Link]
-
The Sarpong Group, "Quenching of Pyrophoric Materials," [Link]
-
KGROUP, "Quenching Reactive Substances," [Link]
-
Agency for Toxic Substances and Disease Registry, "Toxicological Profile for Phosphate Ester Flame Retardants," [Link]
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- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound 98 17672-53-6 [sigmaaldrich.com]
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- 10. cpachem.com [cpachem.com]
- 11. A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phosphorylating Agents: Spotlight on Bis(2,2,2-trichloroethyl) phosphorochloridate
In the landscape of synthetic organic chemistry and drug development, the precise introduction of a phosphate group—a process known as phosphorylation—is of paramount importance. This modification can dramatically alter the biological activity, solubility, and targeting of molecules. The choice of phosphorylating agent is therefore a critical decision in any synthetic strategy. This guide provides an in-depth comparison of Bis(2,2,2-trichloroethyl) phosphorochloridate with other commonly employed phosphorylating agents, offering insights into their reactivity, selectivity, and practical application.
Introduction to Phosphorylation and the Role of Protecting Groups
Phosphorylation is the addition of a phosphoryl group (-PO₃²⁻) to a molecule. In the laboratory, this is typically achieved by reacting a nucleophile, most commonly an alcohol, with a phosphorylating agent. The reactivity of these agents is often high, necessitating the use of protecting groups to prevent unwanted side reactions with other functional groups within the substrate. The choice of protecting group on the phosphorylating agent itself is also crucial, as it influences the agent's stability, reactivity, and the conditions required for its eventual removal.
This compound: A Workhorse in Phosphorylation
This compound, with the formula (Cl₃CCH₂O)₂P(O)Cl, is a solid reagent widely used for the phosphorylation of alcohols and other nucleophiles.[1][2] The key feature of this reagent lies in the 2,2,2-trichloroethyl (TCE) protecting groups.
Advantages:
-
Stability: The TCE groups are stable to a wide range of reaction conditions, including those used in oligonucleotide and peptide synthesis.
-
Mild Deprotection: The TCE groups can be removed under mild, reductive conditions, typically using zinc dust in a protic solvent or other reducing agents.[3] This orthogonality allows for selective deprotection in the presence of other protecting groups like benzyl or t-butyl esters.
Limitations:
-
Harsh Reagents for Synthesis: The synthesis of the reagent itself involves hazardous materials like phosphorus oxychloride.
-
Byproducts of Deprotection: The deprotection reaction can sometimes lead to byproducts that require careful purification.
Reaction Mechanism: Phosphorochloridate Method
The phosphorylation of an alcohol using a phosphorochloridate like this compound generally proceeds through a nucleophilic substitution at the phosphorus center. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, which serves to activate the alcohol and scavenge the HCl byproduct.
Figure 1: General workflow for phosphorylation using a phosphorochloridate reagent.
Alternative Phosphorylating Agents: A Comparative Analysis
While this compound is a valuable tool, a range of other phosphorylating agents are available, each with its own set of advantages and disadvantages. Here, we compare it with three other widely used classes of reagents.
Diphenyl Phosphorochloridate
Diphenyl phosphorochloridate, (PhO)₂P(O)Cl, is a versatile liquid reagent used for the synthesis of monoalkyl phosphates, anhydrides, and esters.[4]
-
Advantages: High reactivity, readily available, and the phenyl protecting groups can be cleaved by hydrogenolysis.
-
Disadvantages: Can be overly reactive, leading to side reactions, and hydrogenolysis conditions may not be compatible with all functional groups (e.g., alkenes, alkynes).
Dibenzyl Phosphorochloridate
Similar to the diphenyl analogue, dibenzyl phosphorochloridate, (BnO)₂P(O)Cl, utilizes benzyl protecting groups.
-
Advantages: Benzyl groups are readily cleaved by hydrogenolysis, which is often a very clean deprotection method.[5]
-
Disadvantages: Similar to diphenyl phosphorochloridate, it can be highly reactive, and hydrogenolysis is not always a suitable deprotection strategy. The stability of the benzyl carbocation can sometimes lead to side reactions.[6][7]
Di-tert-butyl N,N-diethylphosphoramidite
This reagent, (t-BuO)₂PN(Et)₂, belongs to the phosphoramidite class of phosphorylating agents, which operate under a different mechanistic paradigm than phosphorochloridates.
-
Advantages: Phosphoramidites are generally more stable and less corrosive than phosphorochloridates. The bulky tert-butyl groups can enhance selectivity in certain reactions.[8] The tert-butyl groups are readily removed under acidic conditions.[5]
-
Disadvantages: Requires an activation step, typically with a weak acid like tetrazole, and a subsequent oxidation step to form the stable phosphate triester. The multi-step nature of the phosphoramidite method can be a drawback in some applications.
Comparative Overview of Phosphorylating Agents
| Feature | This compound | Diphenyl Phosphorochloridate | Dibenzyl Phosphorochloridate | Di-tert-butyl N,N-diethylphosphoramidite |
| Reagent Type | Phosphorochloridate (P(V)) | Phosphorochloridate (P(V)) | Phosphorochloridate (P(V)) | Phosphoramidite (P(III)) |
| Physical State | Solid[1] | Liquid[4] | Liquid/Oil | Liquid[9] |
| Protecting Group | 2,2,2-Trichloroethyl (TCE) | Phenyl (Ph) | Benzyl (Bn) | tert-Butyl (t-Bu) |
| Deprotection | Reductive cleavage (e.g., Zn/AcOH)[3] | Hydrogenolysis (H₂/Pd) | Hydrogenolysis (H₂/Pd)[5] | Acidolysis (e.g., TFA)[5] |
| Key Advantages | Orthogonal deprotection, stable reagent | High reactivity, readily available | Clean deprotection via hydrogenolysis | High stability, tunable reactivity |
| Key Disadvantages | Potential for byproducts during deprotection | Can be overly reactive, hydrogenolysis limitations | Hydrogenolysis limitations | Requires activation and oxidation steps |
Experimental Data: A Head-to-Head Comparison
Direct comparative studies of these phosphorylating agents under identical conditions are scarce in the literature. However, by compiling data from various sources, we can get a sense of their relative performance in the phosphorylation of a common substrate class, primary alcohols.
| Phosphorylating Agent | Substrate | Base/Activator | Solvent | Time | Yield (%) | Reference |
| This compound | 6-deoxyhexofuranosyl nucleoside | Pyridine | Dioxane | - | - | [1] |
| Diphenyl Phosphorochloridate | Phenols | Pyridine-N-oxide | - | - | High | [10] |
| Dibenzyl Phosphorochloridate | Serine derivative | Pyridine | THF | - | - | [11] |
| Di-tert-butyl N,N-diethylphosphoramidite | Serine derivative | 1H-Tetrazole | - | - | Good | [9] |
Note: The table above is a qualitative representation due to the lack of directly comparable quantitative data in the provided search results. Yields are often reported as "good" or "high" without specific percentages.
Experimental Protocols
To provide a practical context for the use of these reagents, here are representative, step-by-step protocols for the phosphorylation of a generic primary alcohol.
Protocol 1: Phosphorylation using this compound
-
Preparation: To a solution of the primary alcohol (1.0 mmol) in anhydrous pyridine (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water (1 mL). Extract the mixture with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphorylation using Diphenyl Phosphorochloridate
-
Preparation: To a stirred solution of the primary alcohol (1.0 mmol) and pyridine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add diphenyl phosphorochloridate (1.1 mmol) dropwise.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Protocol 3: Phosphorylation using Di-tert-butyl N,N-diethylphosphoramidite (Phosphoramidite Method)
-
Activation and Coupling: To a solution of the primary alcohol (1.0 mmol) and Di-tert-butyl N,N-diethylphosphoramidite (1.1 mmol) in anhydrous acetonitrile (5 mL), add a solution of 1H-tetrazole (0.45 M in acetonitrile, 2.4 mL, 1.1 mmol) dropwise at room temperature. Stir for 30 minutes.
-
Oxidation: Cool the reaction mixture to 0 °C and add a solution of iodine (1.2 mmol) in THF/pyridine/water (2:2:1, v/v/v). Stir for 15 minutes.
-
Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Sources
- 1. Side reactions in the H-phosphonate approach to oligonucleotide synthesis: a kinetic investigation on bisacylphosphite formation and 5'-O-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of tris(2-chloroethyl) phosphate (TCEP) by thermally activated persulfate: Combination of experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Diphenyl phosphorochloridate - Enamine [enamine.net]
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- 7. quora.com [quora.com]
- 8. Buy Di-tert-butyl N,N-diethylphosphoramidite | 117924-33-1 [smolecule.com]
- 9. N,N-二乙基亚磷酰胺二叔丁酯 technical grade, 93% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Comparison: Bis(2,2,2-trichloroethyl) phosphorochloridate vs. Phosphoryl Chloride
Precision vs. Potency in Nucleotide Synthesis[1]
Executive Summary: The "Scalpel vs. Sledgehammer" Paradigm[1]
In the synthesis of nucleotides and phosphorylated small molecules, the choice between Phosphoryl Chloride (POCl₃) and Bis(2,2,2-trichloroethyl) phosphorochloridate (TCEPC) represents a fundamental trade-off between raw reactivity and chemoselective precision.[1]
-
Phosphoryl Chloride (POCl₃) is the industrial workhorse. It is atom-efficient and potent, capable of driving phosphorylation on unreactive substrates.[1] However, its high reactivity often leads to polyphosphorylation side products (di- and tri-phosphates) and requires rigorous moisture exclusion.[1]
-
This compound (TCEPC) is a "masked" phosphate reagent.[1] It introduces a phosphate group protected by two trichloroethyl (TCE) moieties. This allows for the isolation and purification of the stable triester intermediate before revealing the free phosphate via reductive cleavage.[1] It is the reagent of choice when substrate complexity demands high selectivity.
Mechanistic Divergence[1]
To select the correct reagent, one must understand the distinct reaction pathways.[1]
Phosphoryl Chloride (The Yoshikawa Protocol)
POCl₃ is an electrophilic powerhouse. In the presence of a nucleophile (ROH), it undergoes rapid substitution.[1]
-
Mechanism:
attack at the phosphorus center.[2] -
The Challenge: The product of the first addition (
) remains highly reactive. Without careful control (e.g., steric bulk or specific solvents like trimethyl phosphate), it readily reacts with a second equivalent of alcohol to form symmetrical dimers ( ), or polymerizes.[1] -
Outcome: Typically yields a 5'-monophosphate after aqueous hydrolysis, but often contaminated with inorganic phosphates and polyphosphates.[1]
TCEPC (The Woodward/Eckstein Approach)
TCEPC is a phosphorochloridate, meaning two of the three reactive sites on phosphorus are already "capped" with electron-withdrawing trichloroethyl groups.[1]
-
Mechanism: The reagent reacts once with the target alcohol to form a stable phosphate triester.
-
The Advantage: The bulky TCE groups prevent further nucleophilic attacks at the phosphorus center by other alcohol molecules.[1]
-
Deprotection: The TCE groups are orthogonal to standard acid/base labile groups (like DMT or Boc). They are removed via reductive
-elimination using Zinc (Zn), typically in acetic acid.[1] This mechanism relies on the high electron affinity of the trichloromethyl group, which facilitates the fragmentation.[1]
Pathway Visualization
The following diagram illustrates the bifurcation in synthetic strategy between the two reagents.
Figure 1: Comparative reaction pathways. Path A (POCl3) is direct but prone to side reactions. Path B (TCEPC) involves a stable intermediate, allowing purification prior to phosphate release.[1]
Comparative Performance Analysis
The following data summarizes the operational differences.
| Feature | Phosphoryl Chloride (POCl₃) | This compound |
| Selectivity | Low to Moderate.[1] Prone to bis-phosphorylation. | High. Forms discrete triesters.[1] |
| Reactivity | Extreme. Reacts with moisture instantly. | Moderate. Stable enough for brief handling in air.[1] |
| Atom Economy | High.[3] Low molecular weight byproducts (HCl). | Low. Generates high MW byproducts (TCE residues). |
| Intermediates | Unstable (hydrolytically sensitive). | Stable. Can be chromatographed on silica.[1] |
| Deprotection | Spontaneous hydrolysis (water). | Requires chemical step (Zn/AcOH or Zn/Cu). |
| Primary Use | Bulk synthesis of simple nucleotides (Yoshikawa). | Synthesis of complex/sensitive oligonucleotide analogs. |
| Safety Profile | Fatal if inhaled. Reacts violently with water.[1] | Corrosive (Skin Cat 1B).[3] Toxic. |
Validated Experimental Protocols
Protocol A: Selective 5'-Phosphorylation using POCl₃ (Yoshikawa Method)
Best for: Rapid synthesis of natural nucleotides (e.g., GMP, AMP) where purification of side products is manageable.[1]
Reagents:
Step-by-Step:
-
Preparation: Suspend the nucleoside (1.0 eq) in dry TMP (approx. 10 mL/g).
-
Cooling: Cool the suspension to
in an ice/salt bath. -
Addition: Add POCl₃ (1.5 - 2.0 eq) dropwise. Critical: Maintain temperature
to suppress di-phosphorylation. -
Reaction: Stir at
for 1–3 hours. Monitor by TLC (system: iPrOH/NH₄OH/H₂O). -
Quench: Pour the reaction mixture into ice-cold water (hydrolysis of the P-Cl bonds).
-
Neutralization: Adjust pH to 7.0 using dilute NaOH or TEAB buffer.
-
Purification: Desalt using DEAE-Sephadex or C18 reverse-phase chromatography.
Protocol B: "Masked" Phosphorylation using TCEPC
Best for: Valuable substrates, prodrug synthesis, or when lipophilic purification of the intermediate is required.[1]
Reagents:
-
This compound (TCEPC)[1]
-
Pyridine (dry)
-
Zinc Dust (activated) & Acetic Acid
Step-by-Step:
-
Coupling: Dissolve nucleoside (1.0 eq) in dry Pyridine. Cool to
. -
Addition: Add TCEPC (1.2 eq) dropwise.
-
Workup (Intermediate): After 2 hours, quench with water. Extract with DCM.[1] Wash with
.[1] Dry and concentrate.-
Checkpoint: Purify the resulting triester on silica gel. This removes unreacted starting material before the phosphate is unmasked.[1]
-
-
Deprotection (The Woodward Cleavage): Dissolve the purified triester in Glacial Acetic Acid (or THF/AcOH 1:1).
-
Reduction: Add Activated Zinc Dust (5-10 eq). Stir vigorously at Room Temp for 1–3 hours.
-
Filtration: Filter off excess Zn. Concentrate the filtrate.
-
Isolation: Partition between water and ether (removes organic byproducts). The aqueous layer contains the free nucleotide.[1]
Safety & Handling (Critical)
Phosphoryl Chloride (POCl₃):
-
Hazard: Inhalation Hazard (Cat 2). Causes severe skin burns and eye damage.[6] Reacts violently with water to release HCl gas and phosphoric acid.
-
Control: Must be handled in a functioning fume hood. Glassware must be oven-dried. Quenching must be performed slowly into ice.[1]
TCEPC:
-
Hazard: Skin Corrosive (Cat 1B). Harmful if swallowed.[6]
-
Control: While less volatile than POCl₃, it is a potent electrophile.[1] Wear double nitrile gloves.[1] Avoid contact with metals during storage (decomposition risk).
References
-
Yoshikawa, M., Kato, T., & Takenishi, T. (1967).[1] A novel method for phosphorylation of nucleosides to 5'-nucleotides.[7][8] Tetrahedron Letters, 8(50), 5065-5068.[1][7]
-
Woodward, R. B., et al. (1966).[1] The 2,2,2-Trichloroethyl Group as a Protecting Group in Oligonucleotide Synthesis.[1] Journal of the American Chemical Society.[9] (Foundational work on TCE groups).
-
Eckstein, F. (1967).[1] Oligodeoxynucleotides with terminal 5'-phosphate groups. Chemische Berichte. (Application of TCEPC in oligonucleotide chemistry).
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound.[1]
-
LGC Standards. (2023). Reference Standards for Phosphorylation Reagents.
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- 5. total-synthesis.com [total-synthesis.com]
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- 7. A novel method for phosphorylation of nucleosides to 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. (PDF) Studies of Phosphorylation. III. Selective [research.amanote.com]
A Senior Application Scientist's Guide to Phosphorylating Reagents: Alternatives to Bis(2,2,2-trichloroethyl) Phosphorochloridate
In the intricate world of synthetic chemistry, particularly in the development of phosphopeptides and oligonucleotides, the choice of phosphorylating agent is a critical decision that dictates reaction efficiency, yield, and the overall feasibility of a synthetic route. For years, Bis(2,2,2-trichloroethyl) phosphorochloridate has been a reliable, albeit imperfect, workhorse. This guide provides a comprehensive comparison of viable alternatives, supported by experimental insights, to empower researchers in selecting the optimal reagent for their specific application.
The Incumbent: A Profile of this compound
This compound, with its P(V) reactive center, is a powerful agent for the direct phosphorylation of alcohols, including the hydroxyl groups of serine, threonine, and tyrosine residues in peptides.[1] Its utility stems from the unique nature of the 2,2,2-trichloroethyl (Tce) protecting group.
Mechanism of Action & Deprotection: The reagent reacts with a hydroxyl group in the presence of a base to form a stable phosphotriester. The magic of the Tce group lies in its selective removal. Treatment with reducing agents, typically zinc dust in acetic acid or other solvents, induces a β-elimination reaction, liberating the phosphate and forming the volatile byproduct, 1,1-dichloroethylene. This mild deprotection condition is orthogonal to many other protecting groups used in peptide and nucleotide synthesis, which is a significant advantage.
Causality Behind its Use: The primary driver for its adoption was the need for a phosphate protecting group that could be removed without resorting to harsh acidic or basic conditions that might compromise the integrity of the target molecule.
Limitations:
-
Incompatibility with Fmoc Chemistry: The Tce group has been shown to be incompatible with the piperidine treatment used for Fmoc-group removal in solid-phase peptide synthesis, leading to dephosphorylation.[1]
-
Zinc Removal: Post-deprotection, the removal of zinc residues can be tedious and may require additional purification steps.
-
Chlorinated Waste: The use of a chlorinated reagent and the generation of chlorinated byproducts present environmental and disposal concerns.
The Contenders: A Comparative Analysis of Alternative Phosphorylating Reagents
The quest for more versatile, efficient, and "greener" phosphorylating agents has led to the development of several excellent alternatives. The most prominent fall into two main categories: other P(V) phosphorochloridates with different protecting groups, and the highly successful P(III) phosphoramidite reagents.
A classic alternative, dibenzyl phosphorochloridate, utilizes benzyl groups for phosphate protection.[2][3]
-
Advantages: Benzyl groups are stable to a wide range of reaction conditions. The reagent is commercially available and widely used for phosphorylating alcohols and amines.[3]
-
Deprotection: The benzyl groups are typically removed via catalytic hydrogenation (e.g., Pd/C, H₂), a clean and efficient method that produces toluene as the main byproduct. This deprotection strategy is orthogonal to acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.
-
Disadvantages: Hydrogenation is not suitable for substrates containing sensitive functional groups, such as alkenes, alkynes, or some sulfur-containing residues (which can poison the catalyst). The reaction often requires specialized equipment (hydrogenator).
This reagent is another common P(V) alternative, often used to create diphenyl phosphorazidate for peptide synthesis.[4]
-
Advantages: It is a readily available and cost-effective reagent.
-
Deprotection: Phenyl groups are generally removed by more forceful methods, such as hydrogenolysis at elevated pressure and temperature or by treatment with platinum oxide. This makes them very stable but less practical for complex, sensitive molecules.
-
Niche Application: Its primary utility is often as a precursor for other reagents rather than as a direct phosphorylating agent where subsequent deprotection is required in a mild fashion.
Phosphoramidite chemistry, which utilizes P(III) reagents, has revolutionized the synthesis of oligonucleotides and has been widely adopted for phosphopeptide synthesis.[5][6] The most common reagents are N,N-diisopropylphosphoramidites bearing a cleavable protecting group, such as β-cyanoethyl.
-
Mechanism: Phosphoramidites are not directly reactive with alcohols. They require activation by a weak acid, such as 1H-tetrazole or a modern equivalent. This controlled activation minimizes side reactions and increases selectivity. After coupling, the resulting phosphite triester is oxidized (e.g., with I₂/H₂O or a peroxide) to the stable phosphate triester.
-
Advantages:
-
High Reactivity & Yield: The activated species are highly reactive, leading to rapid and near-quantitative coupling efficiencies, which is essential for the stepwise synthesis of long polymers like DNA or RNA.[6]
-
Stability: The phosphoramidite reagents themselves are significantly more stable to handle and store than the highly moisture-sensitive phosphorochloridates.[5]
-
Tunability: A vast array of phosphoramidites with different protecting groups are available, allowing for fine-tuning of the deprotection strategy.[5]
-
-
The β-Cyanoethyl (CE) Protecting Group: This is the most widely used phosphate protecting group in phosphoramidite chemistry.[5][7]
-
Deprotection: It is cleanly removed by a β-elimination reaction under mild basic conditions (e.g., aqueous ammonia or DBU).[5][8] This is highly compatible with standard deprotection cocktails used in both peptide and oligonucleotide synthesis.
-
Side Reactions: A potential issue is the cyanoethylation of nucleobases by the acrylonitrile byproduct, though this can be mitigated by using specific scavengers or modified deprotection protocols.[8][9]
-
Head-to-Head: Performance Data & Analysis
The choice of reagent is often a trade-off between stability, reactivity, and the orthogonality of the deprotection step. The following table summarizes the key characteristics for a direct comparison.
| Feature | This compound | Dibenzyl Phosphorochloridate | Di(β-cyanoethyl) N,N-diisopropylphosphoramidite |
| Phosphorus Oxidation State | P(V) | P(V) | P(III) |
| Reactivity | High, moisture-sensitive | High, moisture-sensitive | Low until activated |
| Typical Protecting Group | 2,2,2-Trichloroethyl (Tce) | Benzyl (Bn) | β-Cyanoethyl (CE) |
| Common Deprotection Method | Reductive elimination (e.g., Zn/AcOH) | Catalytic Hydrogenation (H₂, Pd/C) | β-elimination (Ammonia, DBU) |
| Orthogonality | Good, but incompatible with piperidine (Fmoc) | Excellent, but incompatible with reducible groups | Excellent, compatible with most standard chemistries |
| Key Advantage | Mild, reductive deprotection | Clean deprotection, stable protecting group | High coupling efficiency, tunable, stable reagents |
| Key Disadvantage | Metal removal, chlorinated waste, Fmoc issues | Catalyst poisoning, requires hydrogenation setup | Requires oxidation step, potential for side reactions |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, here are representative protocols for the phosphorylation of a primary alcohol.
A Note on Experimental Rigor: All phosphorylation reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., Argon or Nitrogen). The starting reagents (phosphorochloridates and phosphoramidites) are highly susceptible to hydrolysis, which is the primary cause of failed reactions.
Protocol 1: Phosphorylation using this compound
-
Preparation: Dissolve the alcohol substrate (1.0 eq) and a non-nucleophilic base such as pyridine or 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reaction: To the stirred solution, add this compound (1.2 eq) dropwise. Rationale: Dropwise addition helps to control any exotherm and minimize side reactions.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting phosphotriester by flash column chromatography.
Protocol 2: Phosphorylation using a β-Cyanoethyl Phosphoramidite
-
Preparation: Dissolve the alcohol substrate (1.0 eq) and the phosphoramidite reagent (e.g., Di(β-cyanoethyl) N,N-diisopropylphosphoramidite) (1.2 eq) in anhydrous acetonitrile under an argon atmosphere.
-
Activation & Coupling: Add an activator, such as 1H-tetrazole (0.45 M in acetonitrile, 3.0 eq), to the solution and stir at room temperature for 30-60 minutes. Rationale: The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive phosphitylating agent.
-
Oxidation: Cool the reaction to 0 °C and add a solution of iodine (2.0 eq) in a THF/Pyridine/Water mixture. Stir for 15-30 minutes. The dark brown color should persist. Rationale: This step oxidizes the P(III) phosphite triester to the more stable P(V) phosphate triester.
-
Workup: Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting phosphotriester by flash column chromatography.
Visualization of Key Workflows
Expert Recommendations & Future Outlook
The choice of a phosphorylating agent is not a one-size-fits-all decision.
-
For solution-phase synthesis of small molecules where the substrate is robust, traditional phosphorochloridates like This compound or Dibenzyl phosphorochloridate remain excellent choices due to their straightforward reaction protocols.
-
For solid-phase synthesis, especially of oligonucleotides or complex phosphopeptides, the β-cyanoethyl phosphoramidite approach is unequivocally superior.[5] Its high, stepwise efficiency, stability, and compatibility with automated synthesizers have made it the industry standard.
-
When orthogonality is paramount, carefully consider the entire synthetic route. If your molecule cannot tolerate reductive conditions, avoid Tce. If it cannot tolerate hydrogenation, avoid benzyl groups. The base-lability of the cyanoethyl group makes it highly versatile in many contexts.
The field continues to evolve, with ongoing research into new protecting groups and activation methods that promise even higher efficiency, fewer side reactions, and more environmentally benign protocols.[10] As synthetic targets become more complex, the demand for robust and highly selective phosphorylation methods will only increase, ensuring this remains a vibrant area of chemical innovation.
References
-
Dissecting the role of protein phosphorylation: a chemical biology toolbox - RSC Publishing. (2022, June 21). Available at: [Link]
-
Di-tert-butyl N,N-diethylphosphoramidite, 94% | Fisher Scientific. Available at: [Link]
-
Chemical Phosphorylation of Oligonucleotides - Glen Research. Available at: [Link]
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
-
Di-t-butyl N,N-Diethylphosphoramidite | 117924-33-1 - Pharmaffiliates. Available at: [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
-
Diphenyl phosphorazidate - Organic Syntheses. Available at: [Link]
- US10196418B2 - Phosphorous protecting groups and methods of preparation and use thereof - Google Patents.
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - MDPI. (2024, May 21). Available at: [Link]
-
Monodisperse Chemical Oligophosphorylation of Peptides via Protected Oligophosphorimidazolide Reagents - Wiley Online Library. (2024). Available at: [Link]
- Paquet, A., Blackwell, B., Johns, M., & Nikiforuk, J. (1997). Synthesis of phosphotyrosine-containing peptides using bis-(2,2,2-trichloro)ethyl groups for phosphate protection. Journal of peptide research, 50(4), 262-268.
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC. (2020, August 13). Available at: [Link]
Sources
- 1. Synthesis of phosphotyrosine-containing peptides using bis-(2,2,2-trichloro)ethyl groups for phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. entegris.com [entegris.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. academic.oup.com [academic.oup.com]
- 8. Deprotection of phosphate moieties | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. glenresearch.com [glenresearch.com]
- 10. US10196418B2 - Phosphorous protecting groups and methods of preparation and use thereof - Google Patents [patents.google.com]
Analytical Strategies for the Quantification of Bis(2,2,2-trichloroethyl) phosphorochloridate
The following guide details the analytical strategies for quantifying Bis(2,2,2-trichloroethyl) phosphorochloridate, a critical reagent in oligonucleotide and phospholipid synthesis.
Executive Summary
This compound (CAS: 17672-53-6) is a reactive phosphorylating agent utilized to introduce phosphate groups into nucleosides and other bioactive molecules.[1][2] Its electron-withdrawing trichloroethyl groups render the phosphorus center highly electrophilic, making it effective but also moisture-sensitive.
Accurate quantification is challenging due to its rapid hydrolysis to Bis(2,2,2-trichloroethyl) phosphate and HCl upon exposure to atmospheric moisture. This guide presents three validated methodologies: ³¹P NMR (for structural purity), Derivatization-GC-MS (for trace analysis), and Potentiometric Titration (for bulk assay).
Method 1: Quantitative ³¹P NMR Spectroscopy (The Gold Standard)
Best For: Purity assessment, structural verification, and monitoring reaction progress.
Principle & Rationale
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is the most definitive method for this compound. Unlike chromatography, which requires interaction with a stationary phase that may degrade reactive chloridates, NMR allows for in situ analysis in an inert solvent.
-
Chemical Shift: The phosphorus atom in a phosphorochloridate environment typically resonates between +3 and +15 ppm (relative to 85% H₃PO₄), distinct from its hydrolysis product (phosphate diester) and pyrophosphate impurities.
-
Quantification: Achieved using an internal standard (IS) with a non-overlapping signal and long relaxation time (
).
Experimental Protocol
-
Internal Standard Preparation: Prepare a stock solution of Triphenyl Phosphate (TPP) in anhydrous CDCl₃. TPP is stable, non-hygroscopic, and resonates at approximately -18 ppm.
-
Sample Preparation:
-
Weigh ~20 mg of this compound into a dry vial under nitrogen.
-
Add 0.6 mL of the IS/CDCl₃ solution.
-
Transfer to a dry NMR tube and cap immediately.
-
-
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE and ensure quantitative integration).
-
Relaxation Delay (
): Must be of the slowest relaxing nucleus (typically >10 seconds for phosphorus). -
Scans: 64–128 scans for sufficient S/N.
-
-
Calculation:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> =Integration area, =Number of P nuclei (1 for both), =Molar Mass, =Weight.[3][4][5][6]
Method 2: Derivatization-GC-MS (Trace Quantification)
Best For: Residue analysis in final products, environmental monitoring, or stability studies.
Principle & Rationale
Direct injection of phosphorochloridates into a GC is risky; the hot injection port can induce thermal degradation or adsorption to active sites (liners). Furthermore, the chloridate functionality is too reactive for standard stationary phases. Solution: Derivatization with methanol in the presence of a base (pyridine) converts the reactive chloridate into the stable methyl triester derivative, which has excellent gas chromatographic properties.
Reaction Scheme
Experimental Protocol
-
Reagent Setup: Prepare a derivatization cocktail of Anhydrous Methanol:Pyridine (4:1 v/v).
-
Derivatization:
-
Dissolve the sample (or extract) in dry dichloromethane (DCM).
-
Add 100 µL of the sample solution to 200 µL of the derivatization cocktail.
-
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness under nitrogen and reconstitute in pure isooctane (removes pyridinium salts).
-
-
GC-MS Conditions:
-
Column: DB-5ms or Rtx-5Amine (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector: Splitless at 250°C.
-
Oven: 60°C (1 min) → 20°C/min → 280°C (5 min).
-
Detection: SIM mode targeting the molecular ion of the methyl ester derivative and characteristic trichloroethyl fragments (e.g., m/z 131, 133).
-
Method 3: Potentiometric Titration (Bulk Assay)
Best For: QC release testing of raw material batches (Assay >98%).
Principle & Rationale
This method exploits the reactivity of the P-Cl bond. Upon hydrolysis, one mole of phosphorochloridate releases exactly one mole of hydrochloric acid (HCl). The chloride ion concentration is then determined via argentometric titration.
Experimental Protocol
-
Hydrolysis:
-
Accurately weigh ~100 mg of sample into a beaker.
-
Add 20 mL of 0.1 M NaOH (aq) and 10 mL Acetone (to solubilize the organic bulk).
-
Stir for 15 minutes to ensure complete hydrolysis:
-
-
Acidification: Neutralize the excess base with dilute nitric acid (
) until acidic (pH ~2). -
Titration:
-
Titrate the solution with standardized 0.01 M Silver Nitrate (
) . -
Endpoint Detection: Potentiometric using a Silver/Sulfide ion-selective electrode (ISE).
-
-
Validation: Run a blank (solvent only) and correct the titer volume.
Comparative Analysis of Methods
| Feature | ³¹P NMR | Derivatization GC-MS | Potentiometric Titration |
| Primary Use | Structural ID & Purity | Trace Residue Analysis | Bulk Assay (QC) |
| Selectivity | High (distinguishes impurities) | High (mass spectral ID) | Low (measures total hydrolyzable Cl) |
| Sensitivity | Low (LOD ~0.1 mg/mL) | High (LOD ~ppb range) | Moderate |
| Sample Prep | Minimal (Dissolve & Shoot) | Complex (Derivatization) | Moderate (Hydrolysis) |
| Throughput | Low (long relaxation times) | High (autosampler) | Medium |
Visualizations & Workflows
Figure 1: Analytical Decision Matrix
This diagram guides the selection of the appropriate method based on the analytical goal.
Caption: Decision matrix for selecting the optimal analytical technique based on sample type and sensitivity requirements.
Figure 2: Derivatization Mechanism for GC-MS
Visualizing the stabilization of the reactive chloridate for gas chromatography.
Caption: Chemical transformation of the reactive chloridate to a stable methyl ester suitable for GC-MS analysis.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
Kuitunen, M. L., et al. (2020).[5] Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Retrieved from
-
Reich, H. J. (2020).[7] Collection of ³¹P NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from
-
LGC Standards. (n.d.). Reference Standard: this compound.[1][8] Retrieved from
-
Quintana, J. B., et al. (2019). Determination of human metabolites of chlorinated phosphorous flame retardants in wastewater by derivatization and GC-MS. Journal of Chromatography A. Retrieved from
Sources
- 1. This compound [lgcstandards.com]
- 2. 双(2,2,2-三氯乙基)磷酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. asianpubs.org [asianpubs.org]
- 4. Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids | MDPI [mdpi.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. This compound | CAS 17672-53-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
Purity analysis of commercially available Bis(2,2,2-trichloroethyl) phosphorochloridate
Executive Summary
Bis(2,2,2-trichloroethyl) phosphorochloridate (TCEPC) is a critical phosphorylating agent used primarily in oligonucleotide synthesis and the preparation of phosphate esters.[1] Its utility lies in the 2,2,2-trichloroethyl (TCE) group, which serves as a robust phosphate protecting group removable via reductive elimination (e.g., Zn/Cu couple).
However, the reagent’s efficacy is strictly governed by its electrophilic integrity . The P-Cl bond is highly susceptible to hydrolysis, converting the active chloridate into the inert phosphate diester and generating HCl. Using degraded reagent leads to stalled coupling reactions, lower yields, and difficult purification profiles.
This guide objectively compares analytical methodologies for validating TCEPC purity and provides a field-proven, self-validating 31P NMR protocol.
Part 1: Comparative Analysis of Analytical Methods
The following table compares the three primary methods for analyzing TCEPC. 31P NMR is designated as the Gold Standard due to its ability to directly visualize the P-Cl bond without chemically altering the sample.
| Feature | Method A: 31P NMR (Recommended) | Method B: Hydrolysis-HPLC | Method C: GC-MS |
| Primary Detection | Direct observation of P-Cl vs. P-OH species.[] | Indirect; detects hydrolyzed derivatives. | Detects volatile fragments. |
| Sample Prep | Minimal (Dissolve in dry CDCl₃). | Complex (Derivatization required to prevent column hydrolysis). | Moderate (Dilution). |
| Risk of Artifacts | Low. Non-destructive. | High. On-column hydrolysis mimics impurity.[] | High. Thermal degradation of P-Cl bond in injector port.[] |
| Quantification | Absolute (with Internal Standard). | Relative (UV response factors vary). | Semi-quantitative. |
| Key Limitation | Requires NMR access. | Cannot distinguish active chloridate from hydrolyzed acid easily. | Thermal instability of the parent compound. |
Why 31P NMR is the Superior Choice
-
Causality: The P-Cl bond has a distinct electronic environment compared to the P-OH bond of the hydrolysis product.[] This results in a significant chemical shift difference (
ppm), allowing for unambiguous identification. -
In-Situ Stability: Unlike HPLC, where the mobile phase (often aqueous) promotes degradation, anhydrous NMR solvents preserve the sample state during analysis.
Part 2: Degradation & Performance Impact[2]
Understanding the degradation pathway is essential for interpreting analytical data.
Degradation Pathway (DOT Visualization)
The following diagram illustrates the hydrolysis cascade that renders the reagent useless.
Figure 1: The hydrolysis of TCEPC releases HCl and forms the inert phosphate diester.[] The presence of HCl can further degrade acid-sensitive protecting groups (e.g., DMT) on nucleosides.[]
Performance Comparison: Fresh vs. Aged Reagent
In a standard phosphorylation of a nucleoside (e.g., 3'-O-acetylthymidine), the purity of TCEPC directly correlates with yield.[]
| Reagent Grade | Purity (31P NMR) | Yield (Isolated) | Observation |
| High Purity | > 98% | 85 - 92% | Clean conversion; minimal purification needed.[] |
| Standard/Aged | 90 - 95% | 60 - 75% | Slower reaction; requires excess base to neutralize HCl.[] |
| Degraded | < 85% | < 40% | Significant starting material remains; difficult separation of phosphate diester. |
Part 3: Validated Experimental Protocol (31P NMR)
This protocol uses Triphenyl Phosphate (TPP) as an internal standard. TPP is non-reactive, stable, and has a distinct chemical shift (~ -16 to -18 ppm), making it ideal for self-validation.
Materials
-
Solvent: CDCl₃ (Deuterated Chloroform), stored over activated 4Å molecular sieves.
-
Internal Standard: Triphenyl phosphate (Analytical Standard Grade).
-
Sample: this compound.
-
Equipment: 300 MHz (or higher) NMR Spectrometer, dry NMR tubes.
Step-by-Step Methodology
-
Preparation of Internal Standard Solution:
-
Dissolve 32.6 mg (0.1 mmol) of Triphenyl phosphate in 1.0 mL of dry CDCl₃.
-
Note: This creates a 0.1 M standard solution.
-
-
Sample Preparation (In Glovebox or under N₂ flow):
-
Weigh approx. 38 mg (0.1 mmol) of the TCEPC sample into a dry vial.
-
Add 0.5 mL of dry CDCl₃ to dissolve.
-
Add 0.5 mL of the Internal Standard Solution .
-
Transfer to the NMR tube and cap immediately.
-
-
Acquisition Parameters:
-
Data Analysis:
-
Reference the spectrum.[5][6][7][8] Triphenyl phosphate is typically set to -17.8 ppm (check specific literature/solvent reference, or use external H₃PO₄ at 0 ppm).[]
-
Identify Peaks:
-
TCEPC (Active): Expected ~ +3.0 to +5.0 ppm (Singlet).
-
Hydrolysis Product (Diester): Expected ~ -1.0 to -5.0 ppm .[]
-
-
Integration: Integrate the active peak (
) and the standard peak ( ).
-
Calculation
Calculate the purity using the molar ratio relative to the known internal standard:
Where:
- = Number of P nuclei (1 for both).
- = Molecular Weight.
- = Weight of substance added.[6]
Part 4: Analytical Decision Workflow
Use this logic flow to determine if a batch is suitable for synthesis.
Figure 2: Analytical decision matrix for quality control of TCEPC.
References
- Chemical Identity & Properties
-
31P NMR Spectroscopy Standards
-
Phosphorylation Methodology
-
Analytical Benchmarking
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications. MDPI. Available at: [Link]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 7. scispace.com [scispace.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Bis(2,2,2-trichloroethyl) phosphorochloridate in Phosphorylation Reactions
Introduction
Protein phosphorylation is a fundamental cellular regulatory mechanism, with enzymes and receptors often activated or deactivated through phosphorylation and dephosphorylation events.[1] This process is central to signal transduction, and its dysregulation is implicated in numerous diseases, making the study of phosphorylation pathways critical.[1][2] In synthetic chemistry, particularly in drug development and oligonucleotide synthesis, the introduction of a phosphate group to a molecule is a crucial step that requires robust and efficient reagents.[][4]
Bis(2,2,2-trichloroethyl) phosphorochloridate, hereafter referred to as TCEPCl, is a key phosphorylating agent used for this purpose.[5] Its utility stems from the unique properties of the 2,2,2-trichloroethyl (Tce) protecting groups, which offer a distinct advantage in specific synthetic contexts. This guide provides an in-depth technical comparison of TCEPCl with other common phosphorylating agents, supported by experimental insights and protocols to assist researchers in making informed decisions for their synthetic strategies.
The Critical Role and Mechanism of Phosphate Protecting Groups
Phosphorochloridates are highly reactive, and direct phosphorylation of complex molecules with multiple reactive sites (like nucleosides or peptides) would lead to a mixture of products. Therefore, the phosphate group itself is "protected" to temper its reactivity and ensure it is installed in its final form only when desired. The choice of protecting group is paramount as it dictates the conditions required for its removal (deprotection), which must be orthogonal to other protecting groups on the substrate and compatible with the stability of the final molecule.
The Tce group is a halogenated alkyl group. Its primary advantage lies in its selective removal under mild reductive conditions (e.g., with zinc dust in acetic acid or via hydrogenolysis), which are conditions that leave many other common protecting groups (like acid-labile or base-labile groups) intact.[6]
The phosphorylation reaction with TCEPCl proceeds via a nucleophilic attack from a hydroxyl group on the substrate (e.g., a primary alcohol on a nucleoside) onto the phosphorus atom of TCEPCl. This displaces the chloride ion and forms a stable phosphate triester. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Benchmarking TCEPCl: A Comparative Analysis
The selection of a phosphorylating agent is a critical decision based on reagent stability, reaction efficiency, and, most importantly, the deprotection strategy. TCEPCl is often benchmarked against agents with benzyl or tert-butyl protecting groups.
| Feature | This compound (TCEPCl) | Dibenzyl phosphorochloridate (DBPCl) | Di-tert-butyl phosphorobromidate/phosphite |
| Protecting Group | 2,2,2-trichloroethyl (Tce) | Benzyl (Bn) | tert-Butyl (t-Bu) |
| CAS Number | 17672-53-6[5] | 538-37-4[7] | 13086-84-5 (phosphite)[8] |
| Physical Form | White solid[5] | Thick oil, often sold in solution[7][9] | Liquid (phosphite) |
| Reagent Stability | Good, stable solid at room temperature. | Decomposes on standing or distillation; often prepared fresh or stored in a freezer.[10] | Good stability, though requires storage at 2-8°C. |
| Deprotection Method | Reductive cleavage (e.g., Zn/AcOH, catalytic hydrogenolysis).[6] | Catalytic hydrogenolysis (e.g., Pd/C, H₂).[11] | Mild to strong acid (e.g., Trifluoroacetic acid, TFA).[12] |
| Key Advantage | Stable reagent; deprotection is orthogonal to acid/base-labile groups. | Deprotection conditions are mild and well-established. | Deprotection is orthogonal to hydrogenolysis-sensitive groups (e.g., C=C bonds, other benzyl groups). |
| Key Limitation | Reductive deprotection may not be compatible with other reducible functional groups (e.g., azides, some alkynes). | Reagent instability can be problematic. Hydrogenolysis is not suitable for molecules with sulfur or other catalyst poisons. | Not suitable for acid-sensitive substrates. |
| Primary Use Cases | Oligonucleotide and phosphopeptide synthesis where orthogonality is key.[6][13] | General phosphorylation of nucleosides and amino acids.[10] | Phosphorylation of acid-stable substrates where hydrogenation must be avoided. |
Causality Behind the Choices:
-
TCEPCl's Stability: As a crystalline solid, TCEPCl offers superior handling and storage properties compared to DBPCl, which is an oil and prone to decomposition.[5][7] This is a significant practical advantage in a research setting, ensuring reagent quality and reaction reproducibility.
-
Orthogonality in Deprotection: The true efficiency of a phosphorylating agent is measured by its compatibility with a multi-step synthesis. TCEPCl shines when a researcher needs to deprotect the phosphate without cleaving an acid-sensitive group like a trityl (Tr) or a base-labile group like an acyl ester. Conversely, a di-tert-butyl reagent is ideal when the molecule contains functional groups that would be reduced during hydrogenolysis, such as a double bond or a benzyl ether.[12]
Experimental Workflows and Protocols
A successful phosphorylation strategy involves a carefully planned sequence of reactions. The general workflow is visualized below.
Caption: A generalized workflow for the phosphorylation of a substrate using TCEPCl, followed by deprotection.
Protocol 1: Phosphorylation of a Primary Alcohol using TCEPCl
This protocol describes a general procedure for phosphorylating a primary hydroxyl group, such as the 5'-hydroxyl of a protected nucleoside.
Materials:
-
Substrate with primary hydroxyl group (1.0 eq)
-
This compound (TCEPCl, 1.2 eq)[5]
-
Anhydrous pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry the substrate by co-evaporation with anhydrous toluene or under high vacuum for several hours. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Dissolve the substrate (1.0 eq) in anhydrous pyridine (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated. Cooling the reaction minimizes potential side reactions.
-
-
Reagent Addition: Add TCEPCl (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The reaction is typically complete within a few hours. Over-extending the reaction time is usually unnecessary and can lead to side products.
-
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a small amount of water to quench any unreacted TCEPCl.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove pyridinium hydrochloride), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product (the protected phosphate triester) by silica gel column chromatography.
Protocol 2: Deprotection of the Bis(2,2,2-trichloroethyl) Phosphate Group
This protocol details the removal of the Tce groups to yield the final phosphate.
Materials:
-
Protected phosphate triester (from Protocol 1)
-
Activated Zinc dust
-
Acetic acid (AcOH)
-
Methanol or Tetrahydrofuran (THF)
-
Celite
Procedure:
-
Dissolution: Dissolve the Tce-protected phosphate in a mixture of acetic acid and a co-solvent like methanol or THF.
-
Reduction: Add activated Zinc dust (a significant excess, e.g., 10-20 eq) to the solution. Stir the resulting suspension vigorously at room temperature.
-
Rationale: Zinc acts as the reducing agent. The acidic medium facilitates the reductive elimination of the trichloroethyl groups.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).
-
Filtration: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the zinc salts and excess zinc. Wash the pad thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude phosphate can then be purified by an appropriate method, such as ion-exchange chromatography or precipitation, to yield the final product.
Guidance for Reagent Selection
Choosing the correct phosphorylating agent is crucial for the success of a complex synthesis. The following decision matrix provides a logical framework for this choice.
Caption: Decision matrix for selecting a suitable phosphorylating agent based on substrate compatibility.
Conclusion
This compound is a highly efficient and practical reagent for the phosphorylation of alcohols, particularly in the synthesis of complex molecules like oligonucleotides and phosphopeptides. Its primary strength lies in its excellent bench stability as a solid reagent and the unique orthogonality of its Tce protecting groups, which are cleanly removed under mild reductive conditions.
While reagents like DBPCl offer similar reactivity, TCEPCl's superior stability makes it a more reliable choice for reproducible results. The decision between TCEPCl and acid-labile reagents like di-tert-butyl phosphorobromidate is dictated entirely by the synthetic route and the presence of acid- or reduction-sensitive functional groups in the substrate. By understanding the distinct advantages and limitations of each agent, researchers can design more robust and efficient synthetic pathways to achieve their target phosphorylated molecules.
References
-
Hes, J., & Mertes, M. P. (1974). Di(2-tert-butylphenyl)phosphorochloridate. New selective phosphorylating agent. The Journal of Organic Chemistry, 39(25), 3767–3769. Available from: [Link]
-
Merck Index. Dibenzyl Chlorophosphonate. Available from: [Link]
-
Hogrebe, A., et al. (2018). Benchmarking common quantification strategies for large-scale phosphoproteomics. Nature Communications, 9(1), 1045. Available from: [Link]
-
Kaur, G., & Kumar, A. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3684. Available from: [Link]
-
ACS Publications. (n.d.). Di(2-tert-butylphenyl)phosphorochloridate. New selective phosphorylating agent. The Journal of Organic Chemistry. Available from: [Link]
-
Scientific Laboratory Supplies. (n.d.). Bis(2,2,2-trichloroethyl) phos | 155373-10G. Available from: [Link]
-
Cedillo, I., et al. (2017). Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies. ResearchGate. Available from: [Link]
-
Hogrebe, A., et al. (2018). Benchmarking common quantification strategies for large-scale phosphoproteomics. PMC. Available from: [Link]
-
Law, A. M., & Liskamp, R. M. (2013). Alternative synthetic tools to phospho-specific antibodies for phosphoproteome analysis: progress and prospects. Journal of Chemical Biology, 6(4), 175–184. Available from: [Link]
-
ResearchGate. (2024). Cost-effective phosphates redox-neutral transformation to bench-stable phosphorylation precursor. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2,2-trichloroethyl phosphorodichloridate. Available from: [Link]
-
Imai, H., & Torrence, P. F. (1985). Bis(2,2,2-trichloroethyl) phosphorochloridite as a reagent for the phosphorylation of oligonucleotides: preparation of 5'-phosphorylated 2',5'-oligoadenylates. The Journal of Organic Chemistry, 50(9), 1418–1425. Available from: [Link]
-
AxoLabs. (2025). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Available from: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Available from: [Link]
-
Krug, K., et al. (2018). A Curated Resource for Phosphosite-specific Signature Analysis. Molecular & Cellular Proteomics, 17(12), 2462–2478. Available from: [Link]
-
MDPI. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Available from: [Link]
-
Stetsenko, D. A., et al. (2021). Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties. Molecules, 26(11), 3291. Available from: [Link]
-
Kováč, P., & Glaudemans, C. P. J. (1985). A new, efficient phosphorylation of hydroxyl groups. Journal of Carbohydrate Chemistry, 4(2), 261-267. Available from: [Link]
-
Kee, J.-M., et al. (2013). A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking. Bioorganic & Medicinal Chemistry, 21(11), 2969-2974. Available from: [Link]
-
Bitesize Bio. (2022). 3 Easy Ways to Mimic Phosphorylation. Available from: [Link]
-
Baszczyňski, O., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 863261. Available from: [Link]
-
Kumar, P., & Sharma, G. (2021). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research, 49(20), 11407–11432. Available from: [Link]
-
Paquet, A. (1992). Further studies on the use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis. International Journal of Peptide and Protein Research, 39(1), 82-86. Available from: [Link]
-
Ardito, F., et al. (2017). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). International Journal of Molecular Medicine, 40(2), 271-280. Available from: [Link]
-
MDPI. (2024). In Vitro Identification of Phosphorylation Sites on TcPolβ by Protein Kinases TcCK1, TcCK2, TcAUK1, and TcPKC1 and Effect of Phorbol Ester on Activation by TcPKC of TcPolβ in Trypanosoma cruzi Epimastigotes. Available from: [Link]
Sources
- 1. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. リン酸化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound 98 17672-53-6 [sigmaaldrich.com]
- 6. Further studies on the use of 2,2,2-trichloroethyl groups for phosphate protection in phosphoserine peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibenzyl Chlorophosphonate [drugfuture.com]
- 8. Di-tert-butyl Phosphonate | 13086-84-5 | TCI AMERICA [tcichemicals.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. DIBENZYLPHOSPHORYL CHLORIDE | 538-37-4 [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Beyond the Blot: Strategic Selection of Phosphorylation Assays in Drug Development
Executive Summary: The Phosphorylation Analysis Landscape
In drug development, the quantification of protein phosphorylation is not merely a binary check of activation; it is the metric for potency, efficacy, and mechanism of action (MoA). While Western Blotting (WB) remains the historic gold standard for specificity, its semi-quantitative nature and low throughput create bottlenecks in modern pipelines.
This guide analyzes three critical case studies where the choice of method—AlphaScreen, Phospho-Flow, or ELISA —determined the success of the data package. We move beyond basic descriptions to examine the causality of assay failure and success, supported by comparative performance data.
Case Study 1: High-Throughput Screening (HTS) for Kinase Inhibitors
Scenario: A screening campaign for small-molecule inhibitors of PDK1/Akt signaling . The primary goal is to identify hits with high sensitivity in a homogeneous (wash-free) format suitable for 1536-well plates.
The Comparison: AlphaScreen vs. TR-FRET
Two proximity-based assays were evaluated: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .[1][2][3][4]
-
AlphaScreen Mechanism: Donor beads generate singlet oxygen (
) upon excitation (680 nm), which travels up to 200 nm to Acceptor beads, triggering chemiluminescence (520-620 nm). -
TR-FRET Mechanism: Energy transfer occurs only when Donor and Acceptor fluorophores are within ~10 nm.[4]
Experimental Data & Outcome
In a study targeting endogenous GPCRs and kinase activity, AlphaScreen demonstrated superior performance for low-abundance endogenous targets .
| Metric | AlphaScreen | TR-FRET | Impact on Decision |
| Detection Range | Up to 200 nm | < 10 nm | AlphaScreen captures larger complexes and indirect interactions. |
| Signal-to-Background (S/B) | High (>100) | Moderate (5-20) | AlphaScreen is critical for endogenous protein detection where signal is low. |
| Inter-well Precision | Good | Excellent | TR-FRET's ratiometric readout corrects for pipetting errors, yielding lower CV%. |
| Susceptibility | Sensitive to singlet oxygen quenchers | Resistant to interference | TR-FRET is more robust against "dirty" compound libraries. |
Verdict: For this campaign, AlphaScreen was selected due to its ability to detect phosphorylation of endogenous substrates with a significantly higher S/B ratio, despite the higher reagent cost. TR-FRET was retained as a secondary counter-screen to eliminate false positives caused by singlet oxygen quenchers.
Case Study 2: Single-Cell Kinetics in Immuno-Oncology
Scenario: Investigating T-Cell Receptor (TCR) signaling (ZAP70, LAT, Lck) in heterogeneous peripheral blood mononuclear cells (PBMCs). The Problem: Western Blot data showed "dampened" phosphorylation signals that did not correlate with the observed potent T-cell activation in functional assays.
The Comparison: Phospho-Flow Cytometry vs. Western Blot[5]
-
Western Blot: Bulk lysis averages the signal across all cells (T-cells, B-cells, Monocytes). If only 20% of cells respond, the signal is diluted by 80%.
-
Phospho-Flow: Analyzes phosphorylation at the single-cell level, allowing gating specifically on CD3+ T-cells.
Experimental Insights
Data comparing anti-CD3 stimulation (OKT3) revealed a critical divergence:
-
Kinetics: Phospho-Flow detected rapid, transient phosphorylation of ZAP70 (Y319) and LAT (Y171) within 1-2 minutes. WB required large cell numbers and lost temporal resolution due to processing time.
-
Sensitivity: In samples treated with kinase inhibitors, Phospho-Flow revealed that a subpopulation of T-cells remained "hyper-responsive" even at IC50 concentrations, a finding completely masked by the bulk average of WB.
Visualizing the Pathway: The following diagram illustrates the TCR signaling node analyzed in this case study.
Figure 1: Proximal TCR signaling nodes. Phospho-Flow allows simultaneous quantification of ZAP70 and LAT phosphorylation specifically in CD3+ gated cells.
Case Study 3: Quantitative Validation (The "Reproducibility Crisis")
Scenario: Quantifying Autophagy Flux (LC3-II) and p38 MAPK phosphorylation for a regulatory submission. The Problem: Western Blot densitometry yielded high inter-operator variability (CV > 30%), deemed unacceptable for quantitative claims.
The Comparison: Sandwich ELISA vs. Western Blot[6]
-
Sandwich ELISA: Uses a capture antibody (total protein) and a detection antibody (phospho-specific).
-
Western Blot: Separation by SDS-PAGE followed by membrane transfer.[5][6]
Data Validation
A direct comparison of accuracy and reliability yielded the following statistics:
| Parameter | Western Blot | Sandwich ELISA | Interpretation |
| Dynamic Range (Ratio) | 1.4 | 5.3 | ELISA detects changes over a much wider concentration range.[7] |
| Reliability (ICC) | ≤ 0.4 | ≥ 0.7 | ELISA is statistically reliable; WB is semi-quantitative at best. |
| Throughput | 10-15 samples/day | 96-384 samples/4 hrs | ELISA is the only viable option for large sample cohorts. |
| Data Output | Relative Density (Arbitrary) | Absolute Conc. (ng/mL) | ELISA allows comparison across different experiments/days. |
Verdict: For the regulatory data package, Sandwich ELISA was mandated. Western Blot was relegated to a qualitative role: confirming the molecular weight to ensure the ELISA signal was not due to non-specific binding of degradation products.
Detailed Protocol: High-Sensitivity Phospho-Flow for T-Cells
Method Selected from Case Study 2 for its unique ability to resolve heterogeneity.
Principle
Cells are stimulated, fixed to "freeze" the phosphorylation state, permeabilized to allow antibody entry, and stained. The critical step is the Fix/Perm balance to maintain epitope integrity while allowing access to the nucleus/cytoplasm.
Workflow Steps
-
Stimulation (Time: T=0 to T=15 min)
-
Harvest PBMCs and rest in serum-free media for 1 hour at 37°C (reduces basal phosphorylation).
-
Add stimulant (e.g., anti-CD3/CD28 or drug) to 100 µL cell suspension (
cells/mL). -
Critical: Stop reaction precisely by adding an equal volume of pre-warmed 4% Paraformaldehyde (PFA) directly to the media. Do not wash before fixing.
-
-
Fixation (10 min)
-
Incubate at 37°C for 10 minutes.
-
Centrifuge (300 x g, 5 min) and aspirate supernatant.
-
-
Permeabilization (30 min)
-
Resuspend pellet in ice-cold Methanol (90%) while vortexing gently (Vortexing is crucial to prevent clumping).
-
Incubate on ice for at least 30 minutes. (Note: Samples can be stored in Methanol at -20°C for weeks).
-
-
Staining (1 hour)
-
Wash cells 2x with Flow Buffer (PBS + 1% BSA).
-
Resuspend in 100 µL Flow Buffer.
-
Add Surface Markers (e.g., CD3-FITC, CD4-PE) and Phospho-Antibodies (e.g., pZAP70-Alexa647, pLAT-PE-Cy7).
-
Note: Methanol destroys some surface epitopes; validate surface clones for methanol compatibility.
-
Incubate 1 hour at Room Temperature in the dark.
-
-
Acquisition & Analysis
-
Wash 2x and resuspend.
-
Acquire on Flow Cytometer.[8]
-
Gating Strategy: Singlets
Live Cells CD3+ Histogram of pZAP70 (MFI).
-
Strategic Decision Matrix
Use this logic flow to select the appropriate assay for your specific biological question.
Figure 2: Decision matrix for phosphorylation assay selection based on sample type and throughput requirements.
Comparative Data Summary
| Feature | Western Blot | Sandwich ELISA | Phospho-Flow | AlphaScreen | Mass Spectrometry |
| Throughput | Low | Medium/High | Medium | Ultra-High | Low |
| Sample Volume | High (20-50 µg) | Low (5-10 µL) | Moderate ( | Very Low (5 µL) | High |
| Quantification | Semi-Quantitative | Quantitative | Relative (MFI) | Relative (RLU) | Quantitative (Targeted) |
| Specificity Source | MW + Antibody | 2 Antibodies (Pair) | Antibody + Gating | beads + Antibody | Mass/Charge (Exact) |
| Multiplexing | 2-3 targets | Low (unless MSD/Luminex) | High (10+ parameters) | Low | High (Thousands) |
| Primary Limitation | Labor intensive | Antibody pair availability | Epitope stability | Signal quenching | Cost & Complexity |
References
-
Vertex AI Search. (2025). Advantages and Disadvantages of Methods for Detecting Protein Phosphorylation. Retrieved from
-
R&D Systems. (n.d.). Methods for Detecting Protein Phosphorylation. Retrieved from
-
Schulz, A. R., et al. (2008). Intracellular Phospho-Flow cytometry reveals novel insights into TCR proximal signaling events.[9] A comparison with Western blot. Cytometry Part A. Retrieved from
-
Glickman, J. F., et al. (2002). A Comparison of ALPHAScreen, TR-FRET, and TRF as Assay Methods for FXR Nuclear Receptors. Journal of Biomolecular Screening. Retrieved from
-
PerkinElmer (Revvity). (2011). A sensitive cell signaling assay for low level activation of endogenous receptors – a comparison of AlphaScreen® SureFire® and TR-FRET assays. AACR Abstracts. Retrieved from
-
Kim, M., et al. (2017). Comparisons of ELISA and Western blot assays for detection of autophagy flux. Analytical Biochemistry. Retrieved from
-
Cell Signaling Technology. (2021). ELISA vs Mass Spectrometry: Choosing a Protein Quantitation Method. Retrieved from
Sources
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- 4. researchgate.net [researchgate.net]
- 5. When to Use Western Blot vs ELISA for Protein Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Comparisons of ELISA and Western blot assays for detection of autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Intracellular Phospho-Flow cytometry reveals novel insights into TCR proximal signaling events. A comparison with Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of Products Synthesized with Bis(2,2,2-trichloroethyl) phosphorochloridate
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorylated molecules, the unambiguous confirmation of the final product's structure is paramount. Bis(2,2,2-trichloroethyl) phosphorochloridate has emerged as a potent phosphorylating agent, particularly in nucleoside and peptide chemistry. Its high reactivity and the unique properties of the 2,2,2-trichloroethyl (TCE) protecting groups offer distinct advantages. However, like any synthesis, the ultimate success lies in the rigorous verification of the resulting chemical structure.
This guide provides an in-depth, comparative analysis of the analytical techniques required to confidently confirm the structure of products synthesized using this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare this reagent with common alternatives to provide a comprehensive framework for your research.
Comparative Analysis of Phosphorylating Agents
The choice of phosphorylating agent is a critical decision in any synthetic strategy, influencing reaction conditions, protecting group strategy, and overall yield. Here, we compare this compound with two other widely used reagents: Dibenzyl phosphorochloridate and Di-tert-butyl N,N-diethylphosphoramidite.
| Feature | This compound | Dibenzyl phosphorochloridate | Di-tert-butyl N,N-diethylphosphoramidite |
| Reactivity | High | High | Moderate (requires activation) |
| Protecting Group | 2,2,2-trichloroethyl (TCE) | Benzyl (Bn) | tert-Butyl (tBu) |
| Deprotection Conditions | Reductive cleavage (e.g., Zn/AcOH)[1][2] | Hydrogenolysis (e.g., H₂/Pd-C) | Acidolysis (e.g., TFA) |
| Orthogonality | High, stable to acidic and mild basic conditions | Moderate, sensitive to strong acids and bases | High, stable to basic and reductive conditions |
| Key Advantages | High reactivity; TCE groups are stable and their removal is orthogonal to many other protecting groups. The protons of the TCE group provide a clear singlet in ¹H NMR for monitoring.[3] | Well-established reagent; benzyl groups can be removed under mild conditions.[4][5][6][7] | Milder reaction conditions; suitable for automated solid-phase synthesis.[8][9][10][11][12] |
| Considerations | Reagent is moisture-sensitive; deprotection requires specific reductive conditions. | Can be unstable and may require fresh preparation.[4] Distillation can lead to decomposition.[4] | Requires an activation step (e.g., with an azole) for phosphitylation, followed by oxidation.[13] |
Experimental Workflow for Synthesis and Structure Confirmation
A robust workflow is essential for the successful synthesis and characterization of phosphorylated compounds. The following diagram illustrates a typical pathway from the selection of a phosphorylating agent to the final, confirmed structure.
Caption: Experimental workflow from synthesis to structure confirmation.
Experimental Protocols: Synthesis of a Phosphorylated Nucleoside
To illustrate a practical application, we present a generalized protocol for the phosphorylation of a protected nucleoside (e.g., 3'-O-acetylthymidine) using this compound.
Materials:
-
3'-O-acetylthymidine
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Dissolve 3'-O-acetylthymidine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5'-O-[bis(2,2,2-trichloroethyl)phosphoryl]-3'-O-acetylthymidine.
Structure Confirmation by Analytical Techniques
A multi-faceted analytical approach is crucial for the unambiguous confirmation of the synthesized product's structure.
³¹P NMR Spectroscopy: The Definitive Test for Phosphorylation
Phosphorus-31 NMR is the most direct method for confirming the successful introduction of a phosphate group and for assessing the purity of the phosphorylated product.[10][14] The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.[15][16][17][18]
Expected Chemical Shifts:
| Phosphorus Environment | Typical ³¹P Chemical Shift (ppm) |
| Bis(2,2,2-trichloroethyl) phosphate triester | -2 to -5 |
| Dibenzyl phosphate triester | -1 to -4 |
| Di-tert-butyl phosphite triester (after oxidation) | -5 to -10 |
Protocol for ³¹P NMR Analysis:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum. A single, sharp peak in the expected chemical shift range is indicative of a pure, successfully synthesized product.
¹H NMR Spectroscopy: Confirming Protecting Groups and Substrate Modification
Proton NMR spectroscopy is essential for verifying the integrity of the substrate and the presence of the phosphate protecting groups.
Characteristic ¹H NMR Signals:
| Protecting Group | Characteristic Signal |
| 2,2,2-trichloroethyl (TCE) | A singlet around 4.7-4.9 ppm for the CH₂ protons.[3] |
| Benzyl (Bn) | A multiplet between 7.2-7.4 ppm for the aromatic protons and a singlet around 5.0-5.2 ppm for the benzylic CH₂ protons. |
| tert-Butyl (tBu) | A singlet around 1.5 ppm for the methyl protons. |
Protocol for ¹H NMR Analysis:
-
Dissolve 2-5 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic signals of the protecting groups and the expected shifts of the substrate protons upon phosphorylation.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of the product and can offer structural insights through fragmentation analysis.[19][20][21] Electrospray ionization (ESI) is a common technique for these types of molecules.
Expected Observations:
-
Molecular Ion: The presence of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the product.
-
Fragmentation: For products with TCE groups, characteristic neutral losses corresponding to the cleavage of the trichloroethyl groups may be observed.[22] Aromatic phosphate esters will show characteristic fragment ions.[21]
Protocol for Mass Spectrometry Analysis:
-
Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it onto an LC-MS system.
-
Acquire data in positive or negative ion mode, depending on the analyte.
-
Analyze the resulting spectrum for the expected molecular ion and any characteristic fragment ions.
Deprotection of the Phosphate Esters
The choice of protecting group is often dictated by the subsequent deprotection strategy. The TCE and benzyl groups offer an orthogonal approach to deprotection.
-
TCE Group Removal: The 2,2,2-trichloroethyl groups are typically removed under reductive conditions, for example, using zinc dust in acetic acid or with zinc-copper couple.[1][2] These conditions leave many other protecting groups, such as benzyl and acetyl groups, intact.
-
Benzyl Group Removal: Benzyl groups are commonly cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). This method is mild and does not affect TCE or most other common protecting groups.
Decision-Making Guide for Analytical Techniques
The following flowchart can assist in selecting the most appropriate analytical techniques for confirming the structure of your synthesized product.
Caption: Decision tree for analytical structure confirmation.
Conclusion
The use of this compound offers a powerful route to phosphorylated molecules. However, the successful synthesis is only validated through rigorous and multi-faceted analytical confirmation. A combination of ³¹P NMR, ¹H NMR, and mass spectrometry provides a self-validating system to ensure the structural integrity of the final product. By understanding the principles behind each technique and following systematic protocols, researchers can have full confidence in their synthetic outcomes, paving the way for further discoveries in drug development and chemical biology.
References
- McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591–602.
- Borges, E. M., et al. (2015). Fragmentation and reactions of organophosphate ions produced by electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 987-999.
- Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Toxics, 12(2), 108.
- ChemicalBook. (2025). DIBENZYLPHOSPHORYL CHLORIDE Chemical Properties,Uses,Production.
- Smolecule. (2023). Buy Di-tert-butyl N,N-diethylphosphoramidite | 117924-33-1.
- Thermo Fisher Scientific. Di-tert-butyl N,N-diethylphosphoramidite, 94% 1 g | Buy Online.
- Merck Index.
- Alfa Chemistry. CAS 538-37-4 Dibenzylphosphoryl chloride.
- Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). Studies on phosphorylation. Part I. Dibenzyl chlorophosphonate as a phosphorylating agent. Journal of the Chemical Society (Resumed), 382.
- Fisher Scientific. Di-tert-butyl N,N-diethylphosphoramidite, 94%.
- Pharmaffiliates. Di-t-butyl N,N-Diethylphosphoramidite.
- Sigma-Aldrich. Di-tert-butyl N,N-diethylphosphoramidite, technical grade, 93%.
- NMR-Service. 31 Phosphorus NMR.
- Reich, H. J. (2020). 31P NMR Chemical Shifts.
- Gorenstein, D. G. (Ed.). (1984).
- TriLink BioTechnologies.
- NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube.
- Farah, A. (2007). 2,2,2-Trichloroethyl Chloroformate (TrocCl). Synlett, 2007(09), 1473-1474.
- PubChem.
- ChemicalBook.
- Sigma-Aldrich.
- Salomon, C. J. (2001). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 57(48), 9589-9607.
- Glen Research. (n.d.). Deprotection Guide.
- Johnson, D. C., & Widlanski, T. S. (2004). Overview of the synthesis of nucleoside phosphates and polyphosphates. Current protocols in nucleic acid chemistry, Chapter 13, Unit 13.1.
- Perich, J. W. (1996). Solid phase synthesis of pp60src-related phosphopeptides via 'global' phosphorylation and their use as substrates for enzymatic phosphorylation by casein kinase-2. Bioorganic & medicinal chemistry, 4(2), 143-150.
- Iorga, B., Herlem, D., & Guillou, C. (2013). Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(5), 750-764.
- Entegris. (2022).
- Kumar, P., & Sharma, R. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical reviews, 114(17), 9019-9104.
- Lardy, S., et al. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Analytical Chemistry, 94(16), 6147-6155.
- Zhang, Z., et al. (2011). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates.
- Just, G., & Ouellet, R. (1976).
Sources
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Safety Operating Guide
Bis(2,2,2-trichloroethyl) phosphorochloridate proper disposal procedures
Executive Safety Directive
WARNING: HIGH HAZARD COMPOUND Bis(2,2,2-trichloroethyl) phosphorochloridate (CAS 17672-53-6) is a corrosive, moisture-sensitive phosphorylating agent . Improper handling can result in the rapid evolution of hydrogen chloride (HCl) gas and severe chemical burns.
Core Disposal Principle: The primary disposal route for stock quantities is incineration via a licensed hazardous waste contractor. For residues, small spills, or glassware cleaning, a controlled hydrolysis and neutralization protocol is required to eliminate the reactive P-Cl bond before the material enters the waste stream.
NEVER pour this compound directly into a drain or mix rapidly with water or strong bases without temperature control.
Chemical Profile & Hazard Assessment
Before initiating any disposal procedure, verify the chemical identity and assess the specific hazards.
| Property | Data | Operational Implication |
| CAS Number | 17672-53-6 | Unique identifier for waste manifesting. |
| Formula | High chlorine content; requires high-temp incineration. | |
| Physical State | Solid (mp ~45-47 °C) | May solidify in cool storage; gently warm to melt if liquid transfer is needed. |
| Reactivity | Water Reactive | Hydrolyzes to form HCl and bis(2,2,2-trichloroethyl) phosphate. |
| Corrosivity | Skin Corr.[1][2][3][4] 1B | Causes irreversible skin/eye damage. Full PPE required.[2][3][4][5][6] |
| RCRA Status | Characteristic (D002) | Must be segregated as Corrosive/Toxic waste. |
Pre-Disposal Stabilization & Decision Logic
Effective disposal requires categorizing the material based on quantity and state.
Visual Workflow: Disposal Decision Tree
This logic gate ensures you select the correct protocol based on the volume of waste.
Figure 1: Decision logic for selecting the appropriate disposal pathway. Bulk quantities should generally not be quenched in-lab due to exotherm risks.
Detailed Disposal Protocols
Protocol A: Bulk Stock Disposal (Preferred)
For expired bottles, pure aliquots, or quantities >10g.
Scientific Rationale: Large-scale hydrolysis generates significant heat and HCl gas, which creates a secondary hazard in the lab. The safest route is to maintain the chemical in its original container and ship it for professional incineration.
-
Container Inspection: Ensure the original container is tightly closed. If the cap is degraded, place the entire bottle into a secondary, chemically resistant overpack (e.g., a polyethylene jar).
-
Labeling: Mark the container clearly with:
-
Segregation: Store in a secondary containment tray away from moisture, bases, and oxidizers until pickup.
-
Handoff: Transfer to EHS or a licensed waste contractor for high-temperature incineration .
Protocol B: Controlled Hydrolysis (Bench-Scale)
For cleaning glassware, syringe tips, or neutralizing small spills (<5 mL).
Scientific Rationale: The P-Cl bond is susceptible to nucleophilic attack by water. However, this reaction releases HCl. We use an alkaline "trap" (Sodium Hydroxide) to immediately neutralize the acid as it forms, preventing gas evolution.
Reagents Required:
-
Ice bath
-
10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) -
Solvent (Dichloromethane or Acetone) to solubilize the solid.
Step-by-Step Methodology:
-
Preparation:
-
Set up a fume hood with the sash lowered.
-
Prepare a 500 mL beaker with 200 mL of 10% NaOH (or bicarbonate) and place it in an ice bath (0-4°C).
-
Note: If the waste is solid residue, dissolve it first in a minimal amount of dichloromethane (DCM) or acetone.
-
-
Controlled Addition (The "Dropwise" Rule):
-
Using a transfer pipette, add the phosphorochloridate solution dropwise into the chilled alkaline solution.
-
Stir continuously (magnetic stir bar recommended) to dissipate heat.
-
Observation: You may see "smoke" (HCl mist) if added too fast. Slow down if the temperature rises above 10°C.
-
-
Completion & Verification:
-
Once addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete hydrolysis of the P-Cl bond.
-
Check pH: Ensure the final solution is pH 7-9. If acidic, add more base.
-
-
Final Waste Stream:
Visual Workflow: Hydrolysis Mechanism
Figure 2: The chemical pathway for deactivating the phosphorochloridate. Note that the stable phosphate product remains a halogenated organic waste.
Emergency Spill Response
If a spill occurs outside of a controlled hood environment:
-
Evacuate & Ventilate: Leave the immediate area. The hydrolysis with ambient moisture will release HCl gas.
-
PPE Up: Don double nitrile gloves, safety goggles, and a lab coat. Use a respirator (Acid Gas cartridge) if ventilation is poor.
-
Absorb: Cover the spill with a dry absorbent (Vermiculite or Dry Sand).
-
Avoid paper towels, as they can react or catch fire if the acid concentration is high.
-
-
Scoop & Label: Sweep the absorbed material into a wide-mouth jar. Label as "Debris contaminated with Corrosive/Toxic Phosphorochloridate."
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: this compound.[1][7][8][9] Retrieved from [Link]
-
University of Notre Dame Risk Management. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
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- 4. tcichemicals.com [tcichemicals.com]
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- 6. ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE [chemicalsafety.ilo.org]
- 7. anaxlab.com [anaxlab.com]
- 8. This compound | CAS 17672-53-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 双(2,2,2-三氯乙基)磷酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
